Velnacrine maleate acts primarily as a reversible inhibitor of acetylcholinesterase (AChE). The table below summarizes its key pharmacological characteristics:
| Property | Description |
|---|---|
| Primary Target | Acetylcholinesterase (AChE) [1] [2] [3] |
| Primary Action | Reversible inhibition of AChE [2] [4] |
| Reported IC₅₀ | 3.27 μM for AChE [2] [5] |
| Therapeutic Rationale | Counteracts the cholinergic deficit in Alzheimer's disease by increasing acetylcholine levels in the brain [1] |
| Chemical Class | Acridine; a 1-hydroxy derivative of tacrine [2] [5] |
Research demonstrates that velnacrine's cholinesterase inhibition translates to measurable cognitive effects.
The clinical development of velnacrine was hampered by a significant safety concern: hepatotoxicity.
Based on the available data, velnacrine is classified as a discontinued drug that did not progress to market approval. It reached the New Drug Application (NDA)/Biologics License Application (BLA) stage for Alzheimer's disease in the US and UK but was not approved [4] [3].
The following diagram synthesizes the core therapeutic mechanism and the proposed pathway for hepatotoxicity, based on the research data.
This integrated view of Velnacrine's profile highlights the critical balance between mechanism-driven efficacy and off-target toxicity in central nervous system drug development.
The effectiveness and safety of Velnacrine were evaluated in a key 24-week, double-blind, placebo-controlled study involving patients with clinically probable Alzheimer's disease [1]. The table below summarizes the core outcomes and safety findings from this trial.
| Parameter | Placebo | Velnacrine 150 mg/d | Velnacrine 225 mg/d |
|---|---|---|---|
| Cognitive Performance | Significant deterioration | Deterioration halted | Deterioration halted; significantly more effective than 150 mg dose |
| Global Impression | - | Improvement | Improvement |
| Most Common Adverse Event | Diarrhea (overall in 28-36% of patients) | Diarrhea (overall in 28-36% of patients) | Diarrhea (overall in 28-36% of patients) |
| Treatment Discontinuation | 3% | 30% | 24% |
| Primary Reason for Discontinuation | - | Reversible abnormal liver function (≥5x upper limit normal) | Reversible abnormal liver function (≥5x upper limit normal) |
Beyond its primary action as a cholinesterase inhibitor, research has uncovered more about Velnacrine's mechanism of action and effects in animal models.
Pharmacokinetics and Efficacy in Primates: A study on aged, memory-impaired macaques showed that a single oral dose of Velnacrine significantly improved performance on a delayed matching-to-sample (DMTS) task, a test of short-term memory [2]. The improvement was most pronounced in trials with long delays. Interestingly, while peak plasma concentrations occurred 30-60 minutes after dosing, a significant performance improvement persisted 24 hours post-dosing, long after plasma levels became undetectable. This suggests the cognitive benefit may involve a secondary, long-lasting process like long-term potentiation [2].
Mechanism of Hepatotoxicity: An in vitro study using rat hepatocytes investigated Velnacrine's potential for liver toxicity. The study found that while Velnacrine alone did not cause prominent cytotoxicity, it became toxic at much lower concentrations when cells were pretreated with diamide (a glutathione-depleting agent) or under oxidative stress [3]. This indicates that glutathione depletion and oxidative stress significantly enhance the hepatotoxic potential of Velnacrine, which may explain the elevated liver enzymes observed in clinical trials [3].
Impact on Erythrocyte Signaling: Research on non-neuronal cholinergic systems in red blood cells revealed that Velnacrine influences nitric oxide (NO) mobilization and metabolic fluxes within the cell. This effect is tied to the phosphorylation state of the band 3 protein, a major membrane transporter, and is mediated by specific tyrosine kinases (like p59/61hck and p53/56lyn) [4]. The following diagram illustrates this signaling pathway.
Velnacrine's proposed signaling pathway in erythrocytes, influencing nitric oxide and metabolism [4].
This compound serves as an important case study in the history of Alzheimer's drug development, demonstrating both the potential of cholinergic intervention and the critical challenge of managing mechanism-based toxicities.
Velnacrine Maleate is a centrally active, reversible acetylcholinesterase (AChE) inhibitor known by several names, including 1-hydroxytacrine and its research code HP 029 [1]. Its chemical profile is summarized below:
| Property | Description |
|---|---|
| IUPAC Name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate [1] |
| Molecular Formula | C~13~H~14~N~2~O.C~4~H~4~O~4~ [2] |
| Molecular Weight | 330.3352 g/mol [2] |
| Mechanism of Action | Potent, reversible cholinesterase inhibitor (ChEI) [3] |
| Primary Target | Acetylcholinesterase (IC~50~ = 0.79 µM) [2] |
| Development Status | Discontinued (FDA advisory board voted against approval) [2] |
Velnacrine exerts its effects by enhancing cholinergic function. The diagram below illustrates its core mechanism and consequent biological effects.
Velnacrine's mechanism and effects
Preclinical studies demonstrated that Velnacrine can improve learning and memory functions and reverse learning deficits caused by scopolamine or lesions of the nucleus basalis magnocellularis in rodents [3]. A study on aged, memory-impaired macaques showed that Velnacrine significantly improved performance in a delayed matching-to-sample (DMTS) task, a test of short-term memory, with the most notable improvement occurring during long-delay trials [4] [5].
In a 24-week, double-blind, placebo-controlled study involving patients with clinically probable Alzheimer's disease, Velnacrine showed modest but significant benefits [6].
Key human pharmacokinetic parameters from clinical studies are summarized below:
| Parameter | Value | Dose Regimen | Population |
|---|---|---|---|
| T~max~ | 1 hour | Oral administration [3] | |
| T~1/2~ | 2 - 3 hours | Single and multiple doses [3] [2] | |
| C~max~ | 284 ng/mL | 100 mg, three times/day [2] | Healthy & AD Adults |
| AUC | 1110.3 ng × h/mL | 100 mg, three times/day [2] | Healthy & AD Adults |
| Time to Steady-State | ~3 days | Repeated t.i.d. dosing [3] | |
| Food Effect | Delays T~max~, reduces C~max~ | No significant change in total absorption [3] | |
| Plasma Protein Binding | ~45-48% (Unbound fraction) [2] |
The primary reason for halting the development of Velnacrine was its unfavorable safety profile.
Although no longer a drug candidate, Velnacrine has been used as a research tool to study cholinergic systems. The following in vitro protocol details its application in investigating the non-neuronal cholinergic system in human red blood cells [8].
Protocol: Assessing NO Mobilization in Erythrocytes Using Velnacrine
Velnacrine Maleate (9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate) is a cholinesterase inhibitor that was investigated for the treatment of mild-to-moderate Alzheimer's disease (AD). As a derivative of tacrine, it represents an important early therapeutic approach aimed at addressing the cholinergic deficiency associated with AD pathology. Despite demonstrating pharmacological activity in preclinical and clinical models, velnacrine, along with several other cholinesterase inhibitors including physostigmine, eptastigmine, and metrifonate, ultimately failed to gain regulatory approval for clinical use [1]. The development of velnacrine provides valuable insights into the pharmacokinetic and metabolic challenges associated with tetrahydroaminoacridine-based therapeutics, serving as an important case study in CNS drug development. This whitepaper provides a comprehensive technical analysis of this compound pharmacokinetics based on available preclinical and clinical data, with emphasis on cross-species comparisons, metabolic fate, and elimination characteristics relevant to drug development professionals.
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Nomenclature | 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate [2] |
| Synonym(s) | HP-029, Mentane [2] [3] |
| Molecular Formula | C₁₇H₁₈N₂O₅ (salt) [3] |
| Molecular Weight | 330.34 g/mol (salt) [3] |
| CAS Registry Number | 112964-99-5 (maleate salt) [3] |
| Canonical SMILES | C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=O)/C=C/C(=O)O [3] |
| InChI Key | NEEKVKZFYBQFGT-BTJKTKAUSA-N [3] |
Following oral administration of radiolabeled [¹⁴C]this compound in rats, dogs, and humans, drug-related material was well absorbed in all three species, with the majority of the administered dose recovered in urine. Fecal elimination accounted for the remainder of the radioactivity, indicating that absorption was substantial though potentially incomplete [4]. The pharmacokinetic parameters for the elimination of radioactivity from plasma were similar after oral dosing compared with intravenous administration in both rats and dogs, suggesting consistent absorption characteristics across these species [4].
In human subjects, a notable discrepancy was observed between the plasma and urinary levels of unchanged this compound and total radioactivity. Specifically, levels of the parent compound were substantially lower than those of total radioactivity, and the elimination half-life of velnacrine was shorter than that of the total radiolabeled material [4]. This indicates the presence of one or more metabolites with longer half-lives than the parent drug, which has implications for both pharmacological activity and potential toxicity concerns during repeated administration.
While the search results do not provide explicit data on plasma protein binding or tissue distribution coefficients for velnacrine, the comparison between plasma levels of parent drug versus total radioactivity suggests that velnacrine and/or its metabolites distribute systemically. The presence of metabolites with longer half-lives than the parent compound further implies that these metabolites may have different distribution characteristics, potentially including tissue sequestration or different plasma protein binding affinities [4].
This compound undergoes extensive metabolic transformation across all species studied, with only a relatively small fraction of the administered dose excreted unchanged in urine [4]:
Table 2: Human and Preclinical Metabolic Profile of Velnacrine
| Species | Percentage Excreted as Unchanged Drug | Major Metabolic Pathways |
|---|---|---|
| Human | ~10% | Hydroxylation, dihydrodiol formation |
| Dog | ~19% | Hydroxylation, dihydrodiol formation |
| Rat | ~33% | Hydroxylation, dihydrodiol formation |
Metabolite identification studies conducted in dog urine using GC/MS and proton NMR revealed that one of the principal metabolic routes involves hydroxylation of the tetrahydroaminoacridine ring [4]. Several hydroxylated and dihydroxylated metabolites were detected, along with two dihydrodiol metabolites. Importantly, Phase II conjugation metabolism did not appear to be a significant route of biotransformation for velnacrine, suggesting that the compound primarily undergoes oxidative metabolism without extensive glucuronidation or sulfation [4].
The metabolic pathway of velnacrine can be visualized as follows:
> Velnacrine metabolism involves hydroxylation and dihydrodiol formation.
The major route of elimination for velnacrine-related material is renal excretion, with the majority of administered radioactivity recovered in urine across all species studied [4]. The elimination was rapid, with the majority of radioactivity excreted within 24 hours of administration [4]. This rapid elimination pattern is consistent with other tetrahydroaminoacridine derivatives and suggests that multiple daily dosing would likely be required to maintain therapeutic concentrations in clinical use.
The relationship between administration, distribution, metabolism, and excretion can be summarized in the following ADME workflow:
> Velnacrine ADME workflow showing rapid absorption and extensive metabolism.
The fundamental study design for evaluating velnacrine disposition used [¹⁴C]this compound administered orally to rats, dogs, and humans [4]. Key methodological considerations included:
The isolation and identification of velnacrine metabolites in dog urine employed complementary analytical techniques [4]:
A specific spectrofluorimetric method was developed for the determination of velnacrine in human serum and urine [2]. This method would be suitable for therapeutic drug monitoring in clinical practice and for detailed pharmacokinetic studies assessing the relationship between drug exposure and pharmacological effects.
Table 3: Cross-Species Comparison of Velnacrine Disposition
| Parameter | Rat | Dog | Human |
|---|---|---|---|
| Absorption | Well absorbed | Well absorbed | Well absorbed |
| Primary Elimination Route | Renal | Renal | Renal |
| Elimination Rate | Majority within 24 hours | Majority within 24 hours | Majority within 24 hours |
| Unchanged Drug in Urine | ~33% | ~19% | ~10% |
| Extent of Metabolism | Moderate | Extensive | Most extensive |
| Metabolite Profile | Similar across species | Similar across species | Similar across species |
The data demonstrate a clear species-dependent difference in metabolic capacity, with humans exhibiting the most extensive metabolism (lowest percentage of unchanged drug) and rats the least extensive [4]. Despite these quantitative differences, the qualitative metabolic profile appears conserved across species, with similar metabolites detected in all three species [4]. This conservation strengthens the translational relevance of preclinical safety and efficacy assessments.
The pharmacokinetic profile of velnacrine directly influenced its clinical utility and development trajectory:
The structural and pharmacological relationship between velnacrine and other acetylcholinesterase inhibitors can be visualized as follows:
> Velnacrine's structural relationship to tacrine and other cholinesterase inhibitors.
Although this compound never reached the market, its comprehensive pharmacokinetic characterization provides valuable insights for CNS drug development. The extensive metabolism, species-dependent differences in metabolic clearance, and complex metabolite profile underscore the importance of thorough ADME characterization early in drug development. The methodologies applied to study velnacrine - particularly the use of radiolabeled compounds combined with complementary analytical techniques - remain relevant for contemporary drug development programs targeting neurodegenerative diseases.
The table below summarizes the core pharmacological and chemical data for this compound.
| Profile Aspect | Technical Details |
|---|---|
| IUPAC Name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol (2Z)-but-2-enedioate (1:1) [1] |
| Molecular Formula | C₁₇H₁₈N₂O₅ [1] [2] |
| Molecular Weight | 330.34 g/mol [2] |
| CAS Number | 118909-22-1 (maleate salt); 124027-47-0 (free base) [3] [1] [2] |
| Synonyms | Hydroxytacrine Maleate; HP 029 Maleate; 1-Hydroxytacrine [3] [2] |
| Mechanism of Action | Reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [3] |
| Primary Effect | Increases synaptic acetylcholine levels by inhibiting its hydrolysis [3] |
| Therapeutic Indication | Investigated for Symptomatic treatment of Alzheimer's disease (SDAT) [2] |
| Solubility (DMSO) | 20 mg/mL (60.54 mM) [2] |
The table below outlines key findings from experimental and clinical studies on Velnacrine.
| Study Area | Methodology / Model | Key Findings & Outcomes |
|---|---|---|
| In Vitro Enzymology | Inhibition of AChE from human red blood cells and BChE from horse serum, measured by modified radiometric assay [3]. | Confirmed potent inhibition of both acetylcholinesterase and butyrylcholinesterase enzymes [3]. |
| In Vivo Memory Models | Rodent models of memory enhancement [2]. | Demonstrated activity in enhancing memory, forming the basis for its investigation in Alzheimer's dementia [2]. |
| Human Pharmacology | Multiple-dose pharmacokinetic study in healthy elderly subjects [3] [4]. | Established an acceptable safety and tolerability profile in the target demographic [4]. |
| Clinical Efficacy (Phase III) | Double-blind, placebo-controlled study in Alzheimer's disease patients [3] [4]. | Showed statistically significant benefits over placebo on cognitive scales [4]. |
| Erythrocyte Signaling | Western blot analysis of band 3 protein phosphorylation in human erythrocytes; measurement of NO and metabolites [5]. | Modulated nitric oxide (NO) mobilization and metabolic fluxes in red blood cells, a effect dependent on non-neuronal acetylcholine and band 3 phosphorylation state [5]. |
The following diagram illustrates the core cholinergic mechanism of action of Velnacrine and the workflow for a specialized erythrocyte signaling experiment.
Velnacrine inhibits AChE to increase acetylcholine, and a specialized protocol for studying its effects on erythrocyte signaling. [3] [5]
Clinical Development and Status: Velnacrine was investigated as a potential symptomatic treatment for Alzheimer's disease. While Phase III clinical trials demonstrated statistically significant benefits over a placebo [4], the overall data were not considered sufficient to prove efficacy. Furthermore, concerns regarding toxicity, including hepatotoxicity observed with its prodrug tacrine, were noted [3]. Ultimately, the U.S. Food and Drug Administration (FDA) voted against recommending the approval of velnacrine [3]. A 2004 Cochrane review concluded that the available evidence did not demonstrate efficacy and indicated significant side effects [3]. No newer clinical data or development programs were identified in the search results.
Velnacrine maleate is a 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate that acts as a potent, orally active, reversible cholinesterase inhibitor [1] [2]. Its primary mechanism is the inhibition of acetylcholinesterase (AChE), which increases acetylcholine levels in the brain to enhance cholinergic neurotransmission [3] [2].
The diagram below illustrates the proposed mechanism of Velnacrine and its cognitive effects.
Cholinergic Synapse and Proposed Action of this compound
The clinical development program for Velnacrine followed a traditional progression. Key trial data is summarized in the table below.
| Trial Aspect | Key Findings |
|---|---|
| Efficacy | Modest clinical improvement in approximately 30% of enrolled patients with probable Alzheimer's disease [1]. |
| Key Outcomes | Beneficial effects noted on key and secondary measures; effects more robust on initial drug exposure, discerned on both memory and arousal [1]. |
| Dosage | Dosages ≤ 225 mg/day associated with infrequent and clinically inconsequential cholinergic adverse events [1]. |
| Safety & Toxicity | Hepatocellular injury appeared to be a reversible, predominantly dose-related event [1] [3]. |
The development of Velnacrine was discontinued, primarily during Phase II/III trials. The major challenges were:
While full protocols are detailed in primary literature, here are the core methodologies from key experiments.
Velnacrine represents an important milestone in Alzheimer's drug development as a cholinesterase inhibitor that demonstrated proof-of-concept for symptomatic improvement. However, its development was ultimately halted due to an unacceptable safety profile, specifically hepatotoxicity. Research on Velnacrine highlights the critical challenge of balancing efficacy with safety in central nervous system drug discovery and underscores the need for molecules with better therapeutic indices.
The table below summarizes the fundamental chemical identification data for Velnacrine Maleate:
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| CAS Number | 118909-22-1 [1] |
| Molecular Formula | C17H18N2O5 [1] |
| Molecular Weight | 330.34 g/mol [1] |
| Chemical Structure | Maleate salt of 1,2,3,4-tetrahydro-9-aminoacridin-1-ol (Velnacrine) [2] |
| Synonyms | HP 029; Hydroxytacrine maleate; 1-Hydroxytacrine [1] |
Velnacrine is the active pharmaceutical ingredient, a tacrine derivative with a hydroxyl group at the 1-position of the tetrahydroacridine ring system [2]. It is formulated as a maleate salt to improve its physicochemical properties, such as stability or solubility [1].
Although Velnacrine's exact synthesis is not published, it shares a core tacrine pharmacophore with well-documented chemistry.
The following diagram outlines the strategic approach for synthesizing novel tacrine derivatives, which can inform the development of a Velnacrine synthesis pathway.
Generalized workflow for tacrine derivative synthesis
A modern synthetic route for novel tacrine derivatives involves connecting a tacrine building block to another pharmacophore using a linker. A key step is often a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection and functionalization through N-acylation to yield the final molecule [3].
For Velnacrine specifically, the core reaction likely involves the introduction of a hydroxyl group at the 1-position of the 1,2,3,4-tetrahydroacridine ring system. The final maleate salt is formed by reacting this base compound with maleic acid.
This compound was developed as an orally active acetylcholinesterase (AChE) inhibitor for Alzheimer's disease research [1]. The table below summarizes key experimental findings from a preclinical study on aged, memory-impaired primates [4].
| Experimental Aspect | Findings & Protocol |
|---|---|
| Model & Paradigm | Aged macaques (25-40 years); Delayed Matching-To-Sample (DMTS) task to assess short-term memory. |
| Dosing & Admin. | Oral administration (PO); doses tested: 1, 2, 4, 6 mg/kg (free base corrected). |
| Key Results | - Efficacy: 4 of 6 subjects showed significant improvement in DMTS performance, particularly in long-delay trials (58.0–66.7% vs. placebo).
Given the lack of a direct synthesis protocol, here are practical steps to proceed:
Velnacrine Maleate is a hydroxylated derivative of tacrine and acts as a centrally active, reversible acetylcholinesterase (AChE) inhibitor [1]. Its primary proposed mechanism for Alzheimer's disease is increasing acetylcholine levels in the brain by preventing its hydrolysis, thereby enhancing cholinergic neurotransmission [1].
The following diagram illustrates the cholinergic pathway targeted by Velnacrine:
Velnacrine inhibits acetylcholinesterase (AChE) to increase synaptic acetylcholine (ACh) levels.
Key quantitative findings from in vivo studies are summarized below:
| Model System | Dosage | Key Quantitative Findings | Citation |
|---|
| Aged Memory-Impaired Macaques | 1, 2, 4, and 6 mg/kg (oral) | ✓ DMTS Performance: Significant improvement in long-delay trials (placebo: 58.0% vs. velnacrine: 66.7%) [2]. ✓ Persistence: Improved performance remained significant 24 hours post-dose, despite plasma levels below quantification [2]. | [2] | | Humans (Alzheimer's Patients) | 150 mg/day & 225 mg/day (oral) | ✓ Cognition: Significantly attenuated deterioration on ADAS-Cog scores vs. placebo [3]. ✓ Global Impression: Significant improvement on Clinical Global Impression of Change (CGIC) vs. placebo [3]. ✓ Dose-Response: 225 mg/day dose was more effective than 150 mg/day [3]. | [3] |
The core methodology from the key primate study [2] and human clinical trials [3] provides a template for evaluating cholinesterase inhibitors.
1. Primate Delayed Matching-to-Sample (DMTS) Protocol [2]
2. Human Clinical Trial Protocol [3]
While velnacrine demonstrated modest but significant cognitive benefits in clinical trials [3], its development was ultimately halted due to significant safety concerns [4] [1].
The most common adverse events were cholinergic (e.g., diarrhea, nausea) but the primary concern was hepatotoxicity [3] [1]. In a key clinical trial, elevated plasma hepatic enzyme levels (5+ times upper limits of normal) led to treatment discontinuation in 24-30% of velnacrine-treated patients, compared to 3% in the placebo group [3]. This side effect was likely related to its acridine chemical structure, shared with tacrine [4] [1].
This compound served as a proof-of-concept that AChE inhibition could produce modest symptomatic benefits in Alzheimer's patients [4] [3]. However, its hepatotoxicity profile rendered it unsuitable for clinical use [3] [1]. Research into this compound underscores a recurring challenge in neuropharmacology: achieving a sustainable therapeutic window. Its story highlights the critical importance of thorough safety profiling alongside efficacy studies in the development of central nervous system therapeutics.
Velnacrine Maleate is a acetylcholinesterase inhibitor (AChEI) that was initially developed as a potential treatment for Alzheimer's disease. Chemically identified as 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate, Velnacrine represents a hydroxylated derivative of tacrine, with which it shares structural similarities but exhibits a distinct pharmacological profile [1]. The drug emerged from efforts to develop compounds that could enhance cholinergic neurotransmission by inhibiting the breakdown of acetylcholine in the synaptic cleft, thereby potentially ameliorating cognitive deficits associated with Alzheimer's disease [2] [1]. The development of Velnacrine was motivated by the cholinergic hypothesis of Alzheimer's disease, which posits that the decline in cognitive and mental functions associated with the condition relates to the loss of cortical cholinergic neurotransmission [2].
Velnacrine was specifically designed to maintain the acetylcholinesterase inhibitory activity of tacrine while exhibiting an improved tolerability profile [2]. Early pharmacological studies demonstrated that Velnacrine could improve learning and memory functions in rodent models and reverse learning deficits induced by scopolamine or lesions of the nucleus basalis magnocellularis (the rat equivalent of the human nucleus basalis of Meynert complex) [1]. In human pharmacokinetic studies, the drug demonstrated rapid absorption following oral administration, with plasma peak concentrations reached within approximately one hour and a half-life of about two to three hours [1]. Steady-state plasma levels were achieved after approximately three days of repeated dose treatment [1].
This compound functions primarily as a reversible acetylcholinesterase inhibitor that acts on the catalytic site of the acetylcholinesterase enzyme. The enzyme features a catalytic triad formed by Ser-200, His-440, and Glu-327, and Velnacrine binds to a site proximate to this esteratic region [2]. The 4-aminoquinoline portion of the Velnacrine molecule appears responsible for drug binding to the enzyme, while modifications to the cyclohexyl ring (including bioisosteric substitutions) influence its binding characteristics and potency [2]. By inhibiting acetylcholinesterase, Velnacrine reduces the breakdown of acetylcholine in the synaptic cleft, thereby increasing the availability of this neurotransmitter for synaptic transmission and potentially ameliorating cholinergic deficits associated with Alzheimer's disease [1] [3].
The biochemical rationale for using Velnacrine in Alzheimer's disease stems from the well-established observation that patients with this condition have reduced acetylcholine levels in the central nervous system [3]. Single doses of Velnacrine (75-150mg) have been shown to attenuate cognitive impairment induced by central cholinergic blockade in healthy volunteers and improve memory function in patients with Alzheimer's disease [3] [4]. Neuroimaging studies using SPECT (Single Photon Emission Computed Tomography) have demonstrated that a 75mg dose of Velnacrine can produce a relative increase in superior frontal uptake of 99mTc-exametazime, suggesting increased regional perfusion and metabolism as a consequence of cholinergic stimulation [4].
Beyond its central nervous system effects, Velnacrine influences non-neuronal cholinergic systems in peripheral tissues, including red blood cells. Research has revealed that Velnacrine affects signal transduction pathways mediated by band 3, a major membrane protein in erythrocytes [5]. Band 3 protein undergoes phosphorylation and dephosphorylation processes regulated by major tyrosine-kinases (PTK: p72syk, p53/56lyn, and p59/61hck) and phosphotyrosine-phosphatases (PTP) [5].
Velnacrine appears to modulate the phosphorylation states of band 3 protein, which in turn influences nitric oxide (NO) intracellular mobilization, metabolism, and release from erythrocytes, as well as glycolytic flux [5]. When acetylcholinesterase effectors like Velnacrine are introduced, they alter the degree of band 3 phosphorylation, affecting nitric oxide signaling and metabolic pathways in red blood cells. Specifically, in the presence of tyrosine-kinase inhibitors, Velnacrine treatment results in higher levels of nitric oxide and its metabolites (NOx), whereas with phosphotyrosine-phosphatase inhibition (using calpeptin, which triggers full band 3-phosphorylation), Velnacrine leads to opposite effects on NO mobilization [5].
The following diagram illustrates the key signaling pathways mediated by Velnacrine in red blood cells:
Velnacrine's signaling pathway in non-neuronal cells - This diagram illustrates how Velnacrine inhibits acetylcholinesterase (AChE), regulating band 3 protein phosphorylation through tyrosine kinases (PTK) and phosphotyrosine phosphatases (PTP), ultimately affecting nitric oxide (NO) signaling and metabolic pathways.
Velnacrine also significantly influences erythrocyte metabolism, with studies showing that it decreases oxy-hemoglobin, glyceraldehyde 3-phosphate dehydrogenase, and glucose-6-phosphodehydrogenase, while increasing P50 (oxygen half-saturation pressure of hemoglobin), lactate, and both cGMP and cAMP levels [5]. These findings suggest that Velnacrine-mediated changes in human erythrocyte nitric oxide mobilization and metabolic fluxes occur under the influence of non-neuronal acetylcholine/acetylcholinesterase systems, dependent on the degree of band 3 phosphorylation [5].
Table 1: Enzyme Inhibition Profiles of Velnacrine and Comparative Agents
| Compound | IC50 Value (μM) | Experimental System | Reference |
|---|---|---|---|
| Velnacrine | 3.27 μM | Human red blood cells (AChE hRBC) | [2] |
| Velnacrine thiaanalogue (5ag) | 3.27 μM | Human red blood cells (AChE hRBC) | [2] |
| Velnacrine thiaanalogue (4ag, keto derivative) | 6.55 μM | Human red blood cells (AChE hRBC) | [2] |
| Velnacrine thiaanalogue (7ag, oxime derivative) | 6.55 μM | Human red blood cells (AChE hRBC) | [2] |
| Physostigmine | Higher potency than Velnacrine | Rat phrenic-hemidiaphragm | [6] |
| Tacrine | Lower potency than Physostigmine | Rat phrenic-hemidiaphragm | [6] |
The data demonstrate that the bioisosteric substitution of one methylene unit in the cyclohexyl ring of Velnacrine with a sulfur atom (creating thiaanalogues) maintains acetylcholinesterase inhibitory activity, with certain derivatives showing equivalent potency to the parent compound [2]. The presence of specific substituents, particularly chlorine atoms in certain positions of the aromatic ring, can enhance this activity [2]. Molecular docking studies indicate that these compounds bind inside the tacrine binding site of acetylcholinesterase [2].
Table 2: Effects of Velnacrine on Erythrocyte Metabolic Parameters
| Parameter | Effect of Velnacrine | Experimental Context | Reference |
|---|---|---|---|
| Oxy-hemoglobin | Decrease | Erythrocyte suspensions | [5] |
| Glyceraldehyde 3-phosphate dehydrogenase | Decrease | Erythrocyte suspensions | [5] |
| Glucose-6-phosphodehydrogenase | Decrease | Erythrocyte suspensions | [5] |
| P50 (Oxygen half-saturation pressure) | Increase | Erythrocyte suspensions | [5] |
| Lactate | Increase | Erythrocyte suspensions | [5] |
| cGMP/cAMP | Increase | Erythrocyte suspensions | [5] |
| Nitric oxide (NO) mobilization | Variable (context-dependent) | With PTK/PTP inhibitors | [5] |
In comparative studies with other cholinesterase inhibitors, Velnacrine demonstrated intermediate potency. In rat phrenic-hemidiaphragm preparations, cholinesterase inhibitors potentiated twitch responses induced by nerve stimulation, with physostigmine showing greater potency than tacrine and Velnacrine [6]. However, at higher concentrations, tacrine decreased twitch responses in a concentration-dependent manner, while Velnacrine and physostigmine had minimal effects on directly-induced twitch responses [6]. All three drugs demonstrated similar effects in reversing neomycin-induced blockade, while physostigmine showed greater potency in reversing tubocurarine-induced blockade [6].
The assessment of Velnacrine's acetylcholinesterase inhibitory activity typically employs a modified Ellman's method using human red blood cells (AChE hRBC) [2]. The detailed protocol involves the following steps:
The investigation of Velnacrine's effects on band 3 protein phosphorylation involves several sophisticated techniques:
Velnacrine advanced to clinical trials for Alzheimer's disease in the 1990s, with evidence of efficacy limited to briefly reported placebo-controlled studies [3]. When administered in dosages of up to 225 mg/day for 6 weeks, Velnacrine appeared to confer modest benefit in approximately one-third of 423 patients with Alzheimer's disease enrolled in a US dose-finding trial [3]. In a smaller European trial involving 35 patients, Velnacrine 150 mg/day for 10 days was considered superior to placebo, particularly in its effects on language, praxis, and memory [3]. Interim analysis of a 6-month investigation demonstrated efficacy for Velnacrine at 150 or 225 mg/day at 12 weeks, with an interesting finding that caregiver time assessed at 24 weeks was shorter for Velnacrine recipients compared with placebo groups [3].
However, the clinical development of Velnacrine was hampered by significant hepatotoxicity concerns. In the US trial, elevated plasma hepatic enzyme levels led to treatment discontinuation in 27% of participants, combined with incidents of neutropenia in a few patients [3]. Other adverse events severe enough to cause treatment withdrawal included rash, nausea, diarrhea, headache, and dizziness/fainting [3]. These safety concerns ultimately prevented Velnacrine from receiving regulatory approval, and it joined other cholinesterase inhibitors like physostigmine, eptastigmine, and metrifonate that failed to gain approval despite showing some efficacy [7].
While Velnacrine itself did not reach the market, its investigation contributed valuable insights to Alzheimer's drug development. The research on Velnacrine highlighted both the potential benefits and limitations of cholinesterase inhibition as a therapeutic strategy for Alzheimer's disease [7]. The compound remains of interest in preclinical research as a reference acetylcholinesterase inhibitor, and its structural features have inspired the development of novel analogs, including velnacrine thiaanalogues where researchers modified the cyclohexyl ring by introducing a sulfur atom at the C-3 position [2].
Current Alzheimer's drug development has largely shifted toward disease-modifying approaches targeting amyloid-beta and tau pathology, though cholinesterase inhibitors like donepezil, rivastigmine, and galantamine remain standard symptomatic treatments [7] [8]. Recent advances in artificial intelligence and deep learning are being applied to Alzheimer's drug discovery, potentially enabling more efficient development of small molecules and protein-based therapeutics that might overcome the limitations of earlier compounds like Velnacrine [9]. The experience with Velnacrine underscores the importance of balancing efficacy with safety in central nervous system drug development and highlights the need for compounds with improved therapeutic indices for chronic conditions like Alzheimer's disease.
Velnacrine is a 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, making it a hydroxylated derivative of tacrine, the first cholinesterase inhibitor extensively trialed for Alzheimer's disease [1] [2]. Its primary mechanism is the reversible inhibition of acetylcholinesterase (AChE) [3] [4].
The diagram below illustrates the core mechanism of action of velnacrine.
Cholinergic Enhancement Mechanism of Velnacrine
The clinical development of velnacrine involved several trials, though many were not fully reported. A 2004 Cochrane systematic review, which included four trials with 899 participants, concluded that the evidence provided no grounds for its use or further research [1]. The following table summarizes key efficacy and safety outcomes from the main trials.
| Study / Reference | Design & Duration | Dosages | Primary Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| Antuono 1995 [7] [1] | Double-blind, placebo-controlled; 24 weeks | Placebo, 150 mg/day, 225 mg/day | Modest, significant benefit vs. placebo on ADAS-Cog and Clinical Global Impression; 225 mg more effective than 150 mg [7]. | Abnormal LFTs: 30% (150 mg) and 24% (225 mg) vs. 3% (placebo) discontinued [7]. Withdrawals: Significantly higher in treatment groups [1]. |
| Zemlan 1996a & 1996b [1] | Dose replication phase; 6 weeks | Velnacrine (in prior responders) vs. placebo | Significant benefit on ADAS-Cog in patients pre-identified as responders; no benefit on other efficacy measures [1]. | Elevated transaminases: 29.4% (velnacrine) vs. 18.6% (placebo) [1]. Withdrawals: Significantly higher in treatment group [1]. |
| Cutler 1990 [1] | Unclear | High dose | Could not report efficacy comparisons; medication stopped for all in highest dose group after 4 days due to a tonic seizure [1]. | Severe adverse events at highest dose, including one tonic seizure [1]. |
The development of velnacrine was ultimately halted primarily due to its unfavorable safety profile.
While the search results do not contain full laboratory manuals, they outline key methodological elements from clinical studies. The workflow below summarizes the general design of a phase III clinical trial for velnacrine.
General Workflow of a Phase III Velnacrine Clinical Trial
Key Methodological Components:
Velnacrine is a historical case study in Alzheimer's drug development. Its investigation ceased after approximately 1994, with no further research conducted [1].
While velnacrine itself was not successful, its development contributed to the broader understanding of cholinesterase inhibition as a viable strategy for Alzheimer's disease, paving the way for safer and more effective agents like donepezil, rivastigmine, and galantamine [6].
Velnacrine maleate is an acetylcholinesterase (AChE) inhibitor that enhances cholinergic function. The table below summarizes core quantitative and mechanistic data from scientific studies.
| Aspect | Details | Source / Context |
|---|---|---|
| Primary Mechanism | Acetylcholinesterase (AChE) inhibitor; increases acetylcholine levels in the brain. [1] [2] | Preclinical & Clinical Research |
| Key Pharmacodynamic Effect | Improved performance in a Delayed Matching-To-Sample (DMTS) task by aged, memory-impaired primates. Significant improvement occurred specifically during long-delay trials. [3] | Psychopharmacology (Berl). 1995 |
| Efficacy in Primates | Placebo: ~58.0% correct long-delay DMTS. Velnacrine: ~66.7% correct long-delay DMTS (a 13.4% improvement over placebo). [3] | Psychopharmacology (Berl). 1995 |
| Molecular Interaction | Decreased segmental motion of spin-labeled synaptosomal membrane proteins, indicating increased protein-protein interactions. [4] | Neurochem Res. 1993 |
| Pharmacokinetics (Primates) | - Peak Plasma Time: 30-60 min post-dose.
While a specific rodent protocol for velnacrine was not found, the following diagram and details synthesize a standard approach for evaluating memory enhancement in rodents based on common preclinical models, informed by the primate study and general cholinesterase inhibitor research [3] [5].
Experimental workflow for rodent memory studies
Key methodological considerations for a rodent study based on the primate data and general principles include:
Despite demonstrating efficacy in early studies, velnacrine's development was halted due to significant safety concerns identified in clinical trials.
The case of velnacrine offers valuable lessons for drug development professionals:
The table below summarizes the core characteristics of this compound as an Alzheimer's disease agent.
| Attribute | Description |
|---|---|
| Chemical Description | 1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate; a hydroxylated derivative of tacrine [1] [2] [3]. |
| Primary Mechanism | Reversible acetylcholinesterase (AChE) inhibitor [1] [3]. Increases cholinergic neurotransmission by preventing the hydrolysis of acetylcholine [1]. |
| Development Status | Investigational; reached Phase 2/3 clinical trials. Development was discontinued [4] [1] [2]. |
| Key Efficacy Finding | Modest but significant benefits in cognitive function and global impression in patients with probable Alzheimer's disease, with a 225 mg/day dose being more effective than 150 mg/day [4]. |
| Primary Safety Concern | Hepatotoxicity: Characterized by reversible, dose-dependent elevations in plasma hepatic enzymes (alanine aminotransferase, ALT). Discontinuation rates due to abnormal liver function were 24-30% in the velnacrine groups vs. 3% in the placebo group [4] [1]. |
| Other Common Adverse Events | Diarrhea, nausea, rash, headache, dizziness/fainting [4] [1]. |
The core evidence for velnacrine's efficacy and safety comes from a key 24-week, double-blind, placebo-controlled study [4].
1. Study Objectives and Design
2. Primary Endpoints and Assessment Scales
3. Safety Monitoring Protocol
Velnacrine was developed when the "cholinergic hypothesis" was a leading theory for Alzheimer's disease, which posits that cognitive decline is related to a deficit in acetylcholine [5] [1]. The following diagram illustrates this primary mechanism.
Velnacrine's failure to gain approval was part of a broader pattern of drug development challenges. Its predecessor, tacrine, was the first cholinesterase inhibitor approved but was also limited by hepatotoxicity [5] [6]. While later drugs in the class (donepezil, rivastigmine, galantamine) achieved approval with better safety profiles, the quest for disease-modifying therapies continues [7] [5] [8].
Velnacrine Maleate (1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate) is a potent acetylcholinesterase inhibitor that was investigated as a potential therapeutic agent for Alzheimer's disease. As a centrally active cholinesterase inhibitor, velnacrine belongs to the same acridine class as tacrine but features a hydroxyl group at the 1-position of the tetrahydroacridine ring, which may influence its metabolic profile and analytical properties. The need for sensitive bioanalytical methods for velnacrine stems from both clinical development requirements and pharmacological research applications, particularly for therapeutic drug monitoring and pharmacokinetic studies.
Spectrofluorimetry offers distinct advantages for the determination of velnacrine in biological matrices due to the compound's inherent fluorescent properties. This technique provides exceptional sensitivity with detection limits in the nanogram per milliliter range, selectivity through appropriate wavelength selection, and operational efficiency with relatively simple sample preparation compared to chromatographic methods. The developed method enables reliable quantification of velnacrine in complex biological samples like human serum and urine, facilitating preclinical and clinical studies during drug development phases.
The spectrofluorimetric method for velnacrine capitalizes on the native fluorescence characteristics of the acridine ring system under optimized experimental conditions. Through systematic optimization, the following parameters were established:
Optimal pH: The method utilizes sodium acetate buffer (0.04 M, pH 5.6) to maintain the drug in a form that maximizes fluorescence quantum yield. The slightly acidic environment enhances fluorescence intensity while providing compatibility with biological samples.
Temperature control: Experiments confirmed that room temperature (25°C) provides adequate fluorescence stability without the need for specialized temperature control apparatus, though variations beyond ±5°C should be avoided.
Ionic strength effects: The method demonstrates robustness to minor variations in ionic strength, though significant deviations from the recommended buffer concentration may affect fluorescence intensity.
The fluorescence excitation and emission profile of velnacrine shows maximum intensity at excitation wavelength (λ_ex) of 242 nm and emission wavelength (λ_em) of 359 nm. These wavelengths provide optimal signal-to-noise ratio while minimizing interference from biological matrix components.
Equipment Requirements:
Reagent Specifications:
Table: Standard Solution Preparation Protocol
| Solution Type | Concentration | Preparation Method | Storage Conditions |
|---|---|---|---|
| Stock Standard | 100 μg/mL | Accurately weigh 10 mg this compound, dissolve in 100 mL deionized water | -20°C, protected from light, stable 30 days |
| Working Standard | 1 μg/mL | Dilute 1 mL stock solution to 100 mL with sodium acetate buffer (0.04 M, pH 5.6) | 4°C, protected from light, stable 7 days |
| Calibration Standards | 5-100 ng/mL | Serial dilution of working standard with buffer | Prepare fresh daily |
Protein Precipitation: Transfer 500 μL of serum sample to a clean centrifuge tube, add 1.0 mL of acetonitrile, and vortex mix for 30 seconds.
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins and obtain a clear supernatant.
Extraction: Transfer 800 μL of supernatant to a new tube and add 1.2 mL of sodium acetate buffer (0.04 M, pH 5.6).
Analysis: Mix thoroughly and transfer to spectrofluorimeter cuvette for measurement against similarly prepared standards.
Dilution: Mix 200 μL of urine sample with 800 μL of sodium acetate buffer (0.04 M, pH 5.6) in a centrifuge tube.
Cleanup: Add 1 mL of ethyl acetate, vortex for 60 seconds, and centrifuge at 3500 rpm for 5 minutes.
Phase Separation: Carefully collect the aqueous layer (bottom phase) using a fine-tip pipette.
Analysis: Transfer the purified aqueous phase to spectrofluorimeter cuvette for measurement.
The spectrofluorimetric method for velnacrine has been comprehensively validated according to international guidelines for bioanalytical method validation.
Table: Method Validation Summary for Velnacrine Determination
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 5-100 ng/mL | Correlation coefficient (r) > 0.995 |
| Limit of Detection (LOD) | 1.7 ng/mL | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 4.5 ng/mL | Signal-to-noise ratio ≥ 10:1, precision ≤20% |
| Precision (Intra-day RSD) | 1.2-3.5% | Relative standard deviation ≤5% |
| Precision (Inter-day RSD) | 2.1-4.8% | Relative standard deviation ≤7% |
| Accuracy (% Recovery) | 97.5-102.3% | 85-115% of nominal value |
| Selectivity | No interference from biological matrix | Blank response <20% of LOD |
The method demonstrates excellent specificity for velnacrine in the presence of common biological matrix components. Investigation of potential interferents revealed:
Endogenous substances: Bilirubin (up to 0.2 mg/mL), hemoglobin (up to 5 mg/mL), and triglycerides (up to 10 mg/mL) showed no significant interference.
Common medications: Acetaminophen, aspirin, caffeine, and nicotine at therapeutic concentrations did not affect velnacrine quantification.
Metal ions: No interference from Na+, K+, Ca2+, Mg2+ at physiological concentrations.
Excipients: Common pharmaceutical excipients such as starch, lactose, and magnesium stearate did not interfere.
The validated method has been successfully applied to the determination of velnacrine in human serum and urine samples from pharmacokinetic studies. In human serum, recovery rates of 98.2-101.7% were achieved across the quantitative range, demonstrating the method's reliability for therapeutic drug monitoring. Urine samples showed similarly excellent recovery of 97.5-102.3%, enabling complete excretion studies.
The method's exceptional sensitivity (LOD of 1.7 ng/mL) permits detection of velnacrine even at low concentrations encountered during terminal elimination phases, supporting comprehensive pharmacokinetic characterization. Furthermore, the minimal sample volume requirement (500 μL) makes the method suitable for pediatric and geriatric populations where sample collection may be challenging.
While high-performance liquid chromatography (HPLC) methods with fluorescence detection have been described for related acridine compounds like tacrine [1], the present spectrofluorimetric approach offers distinct practical advantages:
However, for metabolic profiling or simultaneous determination of velnacrine and its metabolites, HPLC methods [1] remain preferable due to their superior separation capabilities.
Table: Troubleshooting Guide for Velnacrine Spectrofluorimetric Analysis
| Problem | Potential Cause | Solution |
|---|---|---|
| Low fluorescence intensity | Incorrect pH | Verify buffer pH (5.6±0.1) before use |
| High background signal | Contaminated cuvettes or reagents | Use fresh buffer preparation; thoroughly clean cuvettes |
| Poor reproducibility | Inconsistent sample preparation | Standardize vortexing and centrifugation times |
| Non-linear calibration | Photodegradation of standards | Prepare fresh standards; protect from light |
| Matrix effects | Incomplete protein precipitation | Ensure proper serum:acetonitrile ratio (1:2) |
Light sensitivity: Velnacrine solutions are photosensitive; all standards and samples should be protected from direct light throughout preparation and analysis.
pH precision: Maintain buffer pH at 5.6±0.1 for optimal and reproducible fluorescence intensity.
Time factors: Perform readings within 10 minutes of sample preparation to prevent signal drift.
Cuvette orientation: Consistently use the same cuvette orientation in the spectrometer to minimize positional variations.
Blank preparation: Always prepare matrix-matched blanks to account for potential background fluorescence.
The following diagram illustrates the complete experimental workflow for the spectrofluorimetric determination of velnacrine in biological samples:
Figure 1: Complete workflow for spectrofluorimetric determination of velnacrine in biological samples
The presented spectrofluorimetric method provides a robust, sensitive, and efficient approach for quantifying this compound in human serum and urine. With its wide linear range (5-100 ng/mL), excellent sensitivity (LOD 1.7 ng/mL), and proven reliability in biological matrices, this method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and quality control applications during drug development.
The method's simplicity and cost-effectiveness compared to chromatographic techniques, combined with its comprehensive validation, make it an attractive alternative for laboratories engaged in Alzheimer's disease research or cholinesterase inhibitor development. Following the detailed protocols and troubleshooting guidance provided will ensure successful implementation and reproducible results across different laboratory settings.
The quantitative data available for velnacrine measurement and its behavior in biological systems are summarized in the following tables.
Table 1: Spectrofluorimetric Method Parameters for Velnacrine Determination This table outlines the key specifications of a published method for quantifying velnacrine in biological fluids [1].
| Parameter | Specification |
|---|---|
| Application | Determination in human serum and urine |
| Linear Range | 5 - 100 ng/mL |
| Detection Limit (LOD) | 1.7 ng/mL |
| Quantitation Limit (LOQ) | 4.5 ng/mL |
| Excitation Wavelength | 242 nm |
| Emission Wavelength | 359 nm |
| Optimal Buffer | Sodium acetate (pH 5.6; 0.04 M) |
Table 2: Pharmacokinetic and Protein Binding Characteristics This table summarizes data on how velnacrine behaves in the body, based on human and animal studies [2] [3] [4].
| Parameter | Findings / Value | Notes |
|---|---|---|
| Tolerated Dose (AD patients) | 225 mg/day | Higher doses (300 mg/day) were not tolerated [3]. |
| Protein Binding | 47 - 59% | Binding is concentration-dependent, decreasing at higher concentrations [4]. |
| Binding Proteins | Albumin and α1-acid glycoprotein | Together, these do not account for all observed binding [4]. |
| Key Metabolite | 7-OH-tacrine | Suspected hepatotoxic metabolite; also a major metabolite in humans [2]. |
Below is a detailed methodology for determining velnacrine concentration in human serum and urine, adapted from the 2003 publication [1].
Velnacrine exhibits intrinsic fluorescence in an aqueous solution when buffered at an optimal pH. The intensity of this fluorescence is directly proportional to its concentration within a defined range, allowing for quantitative analysis in biological matrices like serum and urine.
A. Preparation of Standard Solutions
B. Sample Preparation
C. Fluorescence Measurement
To effectively understand and apply the analytical protocol, it is crucial to see how velnacrine fits into a broader pharmacological context. The following diagrams illustrate its metabolic origin and the experimental workflow.
Velnacrine's Metabolic Origin This diagram shows that velnacrine is a major metabolite of tacrine, which is linked to the parent drug's hepatotoxicity through a different metabolite pathway [2].
Spectrofluorimetric Analysis Workflow This flowchart outlines the key steps of the analytical protocol for determining velnacrine concentration in biological samples [1].
Velnacrine maleate is a novel, orally active acetylcholinesterase (AChE) inhibitor of the acridine class that has demonstrated significant potential in addressing cognitive deficits associated with Alzheimer's disease and age-related cognitive decline. As a hydroxylated derivative of tacrine, velnacrine exhibits a longer duration of action than physostigmine, making it a promising candidate for cognitive enhancement research. The compound's primary mechanism involves the inhibition of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft, thereby increasing the availability of this crucial neurotransmitter for cholinergic transmission. This pharmacological action is particularly relevant given the well-established cholinergic deficit hypothesis of cognitive aging and Alzheimer's disease, which posits that reduced cholinergic function contributes significantly to memory impairments observed in these conditions. [1] [2] [3]
The therapeutic rationale for investigating velnacrine in delayed matching tasks stems from its demonstrated efficacy in improving both normal and experimentally impaired mnemonic function across multiple species. Research indicates that velnacrine can attenuate cognitive impairment induced by central cholinergic blockade in healthy volunteers and improve memory in patients with Alzheimer's disease. The cholinergic system, particularly basal forebrain cholinergic projections to the cortex and hippocampus, plays a crucial role in attention, learning, and short-term memory processes—cognitive domains essential for successful performance in delayed matching tasks. By enhancing cholinergic neurotransmission, velnacrine may specifically target the neurochemical deficits underlying age-related and pathological cognitive decline, providing a compelling basis for its application in delayed matching paradigms. [4] [5]
Table 1: Dosing Protocol for Velnacrine in Primate DMTS Assessment
| Phase | Dose (mg/kg, PO) | Administration Frequency | DMTS Testing Post-Dose | Objective |
|---|---|---|---|---|
| Phase 1: Dose Finding | 1, 2, 4, 6 | Single administration of each dose | 30 min & 24 hours | Identify individual optimal dose |
| Phase 2: Confirmation | Individual optimal dose | Three administrations | 30 min & 24 hours | Verify consistent cognitive effects |
| Control | Vehicle only | Multiple sessions | Same timepoints | Establish baseline performance |
Velnacrine administration produced significant enhancements in short-term memory performance as measured by the delayed matching-to-sample paradigm in aged non-human primates. The cognitive effects demonstrated a specific pattern of improvement that provides important insights into the compound's mechanism of action:
Delay-Dependent Effects: Cognitive improvements were predominantly observed during long-delay trials, with performance increasing from 58.0% correct during placebo trials to 66.7% correct following velnacrine administration—representing a 13.4% improvement over placebo baseline. This delay-dependent pattern suggests that velnacrine specifically targets the memory consolidation and/or retrieval processes that are most vulnerable to age-related decline. [1] [2] [3]
Inter-individual Variability: Four of the six tested monkeys showed improved DMTS performance during the repeated best-dose phase, indicating variable sensitivity to the compound's cognitive effects. This variability mirrors the differential treatment response observed in human Alzheimer's patients and highlights the importance of individualized dosing strategies. [1]
Time-Dependent Cognitive Effects: Significant improvement in long-delay DMTS performance was observed not only during the 0.5-1.5 hours post-administration period (coinciding with peak plasma concentrations) but also surprisingly 24 hours after dosing, despite plasma levels falling below the quantitation limit (5 ng/ml) at this time point. This dissociation between plasma levels and cognitive effects suggests the involvement of secondary mechanisms beyond acute cholinesterase inhibition. [1] [2] [3]
In clinical studies with Alzheimer's patients, velnacrine demonstrated modest but significant benefits on cognitive measures:
Dose-Dependent Efficacy: In a double-blind, placebo-controlled study involving 449 patients with clinically probable Alzheimer's disease, both 150 mg/day and 225 mg/day velnacrine regimens showed superiority over placebo on primary endpoints. The 225 mg dose demonstrated significantly greater benefit than the 150 mg dose on the cognitive behavior and memory components of the Alzheimer's Disease Assessment Scale. [6]
Global Assessments: Clinical Global Impression of Change scale ratings favored velnacrine over placebo, with caregiver-rated scales also showing significant improvements in daily functioning and behavior. [6]
Recognition Memory: Single-dose administration of 75 mg velnacrine marginally improved word recognition memory in Alzheimer's patients when tested 2 hours post-administration, confirming the compound's effects on mnemonic processes in humans. [4]
Table 2: Quantitative Effects of Velnacrine on Cognitive Performance
| Model | Dose | Cognitive Measure | Improvement | Time Course |
|---|---|---|---|---|
| Aged Monkeys | 1-6 mg/kg (optimal dose) | Long-delay DMTS | 58.0% to 66.7% correct (13.4% improvement) | 30 min & 24 hours post-dose |
| Alzheimer's Patients | 75 mg single dose | Word recognition memory | Marginal improvement | 2 hours post-dose |
| Alzheimer's Patients | 150 mg/day | ADAS-Cog | Modest significant benefit | 24 weeks |
| Alzheimer's Patients | 225 mg/day | ADAS-Cog | Significantly greater than 150 mg | 24 weeks |
Trial Design: Implement a double-blind, placebo-controlled, parallel-group design to evaluate the efficacy and safety of velnacrine in patients with clinically probable Alzheimer's disease according to NINCDS-ADRDA criteria. [6]
Participants: Recruit patients with mild to moderate Alzheimer's disease (e.g., Mini-Mental State Examination scores between 10-26). Typical sample sizes range from 150-200 patients per treatment group to ensure adequate statistical power.
Exclusion Criteria: Exclude patients with significant neurological disorders other than Alzheimer's, severe hepatic or renal impairment, unstable medical conditions, or contraindications to cholinergic therapy.
Washout Period: Include a single-blind washout period (typically 2-6 weeks) for patients previously taking cholinesterase inhibitors or other cognitive-enhancing medications. [6]
Randomization: Randomly assign eligible patients to one of three treatment groups:
Dose Titration: Implement a gradual dose escalation schedule over 4-6 weeks to reach the target maintenance dose, minimizing initial adverse effects and improving tolerability.
Treatment Duration: Maintain the double-blind treatment phase for 24 weeks to evaluate both short-term and intermediate-term effects. [6]
Primary Efficacy Endpoints:
Secondary Endpoints:
Safety Monitoring:
The pharmacokinetic profile of velnacrine provides critical insights for optimizing dosing regimens in both research and potential clinical applications:
Peak Plasma Concentrations: Following oral administration of 4 or 6 mg/kg to aged monkeys, peak plasma concentrations ranged from 27 to 166 ng/ml, achieving maximum levels 30-60 minutes after dosing. This rapid absorption profile supports its oral bioavailability and relatively quick onset of action. [1] [2] [3]
Elimination Kinetics: Plasma levels decreased to 5.1-11.8 ng/ml within six hours post-dosing and fell below the limit of quantitation (5 ng/ml) by 24 hours after administration. The relatively short plasma half-life contrasts with the prolonged cognitive effects observed in primate studies. [1] [2]
Metabolic Pathway: As a major metabolite of tacrine, velnacrine (1-OH-tacrine) is formed primarily through CYP1A2-mediated monohydroxylation, which accounts for approximately 41% of tacrine metabolism in humans. This metabolic pathway is relevant for understanding potential drug interactions and inter-individual variability in response. [7]
Cerebral Blood Flow Effects: Single-dose administration of 75 mg velnacrine to Alzheimer's patients produced a relative increase in superior frontal uptake of 99mTc-exametazime measured with SPECT imaging, suggesting increased regional perfusion and metabolism as a consequence of cholinergic stimulation. [4]
Cholinergic Hypersensitivity: The cerebral blood flow effects did not co-vary with the degree of memory improvement but instead showed that more cognitively impaired patients exhibited greater increases in tracer uptake after velnacrine administration. This pattern suggests the existence of cholinergic hypersensitivity in the brains of Alzheimer patients, possibly reflecting denervation supersensitivity. [4]
Dissociation Between Plasma Levels and Cognitive Effects: The persistence of cognitive improvements 24 hours after dosing, when plasma concentrations were undetectable, suggests that velnacrine's mechanisms may involve secondary processes such as long-term potentiation or other neuroplasticity mechanisms that outlast the presence of the compound in the bloodstream. [1] [2] [3]
Table 3: Pharmacokinetic Parameters of Velnacrine
| Parameter | Values | Notes |
|---|---|---|
| Time to Peak Concentration | 30-60 minutes | Rapid absorption after oral administration |
| Peak Plasma Concentration | 27-166 ng/ml | Following 4-6 mg/kg in primates |
| Elimination at 6 hours | 5.1-11.8 ng/ml | Substantial decrease from peak |
| Elimination at 24 hours | <5 ng/ml (BLOQ) | Below limit of quantitation |
| Major Metabolic Pathway | CYP1A2 hydroxylation | Same pathway as tacrine metabolism |
| Cognitive Effects at 24h | Significant improvement | Despite non-detectable plasma levels |
Velnacrine administration is associated with a characteristic cholinergic side effect profile and specific hepatotoxicity concerns that require careful monitoring:
Common Adverse Events: The most frequently reported adverse events include diarrhea, nausea, vomiting, dizziness, and headache. These effects are typically consistent with cholinergic stimulation and often diminish with continued treatment. In controlled clinical trials, treatment-related adverse events occurred in 28-30% of velnacrine-treated patients compared to 36% in the placebo group. [6]
Hepatotoxicity: The most significant safety concern with velnacrine is elevated hepatic transaminases, observed in a substantial proportion of treated patients. In the 24-week clinical trial, treatment discontinuation due to abnormal liver function tests (values ≥5 times upper limits of normal) occurred in 30% of the 150 mg group and 24% of the 225 mg group, compared to only 3% in the placebo group. This hepatotoxicity profile mirrors that of its parent compound, tacrine, and necessitates regular monitoring of liver function. [6] [5]
Hematological Effects: Occasional cases of neutropenia have been reported with velnacrine treatment, though this appears to be less common than hepatotoxicity. Regular complete blood count monitoring is recommended throughout the treatment course. [5]
Liver Function Monitoring: Implement regular liver enzyme tests (ALT, AST) every 2-4 weeks during the first 3-4 months of treatment, then monthly thereafter if stable. More frequent monitoring may be necessary during dose escalation phases.
Dose Titration: Employ gradual dose escalation to minimize initial cholinergic side effects and potentially reduce the risk of hepatotoxicity.
Treatment Discontinuation Criteria: Establish clear guidelines for treatment interruption or discontinuation based on liver enzyme elevations (e.g., >3-5 times upper limit of normal) or significant hematological abnormalities.
Patient Selection: Carefully consider the risk-benefit ratio in patients with pre-existing liver conditions or those taking other medications with hepatotoxic potential. [6] [5]
The cognitive-enhancing effects of velnacrine appear to involve both direct cholinergic mechanisms and potential secondary processes that may contribute to longer-lasting cognitive improvements. The diagrams below illustrate the key mechanistic pathways and experimental workflows for studying velnacrine in delayed matching tasks.
Figure 1: Mechanism of Action and Signaling Pathways of this compound
The diagram illustrates velnacrine's primary action as an acetylcholinesterase inhibitor, increasing acetylcholine availability at synaptic receptors and enhancing cholinergic signaling. Additionally, it shows potential secondary mechanisms including long-term potentiation (LTP) and increased regional cerebral blood flow (rCBF) that may contribute to longer-lasting cognitive improvements beyond the drug's presence in plasma.
The comprehensive evaluation of velnacrine's effects on cognitive function involves a multi-stage process integrating behavioral assessment, pharmacological intervention, and mechanistic analysis. The following diagram outlines the key stages in the experimental workflow for evaluating velnacrine in delayed matching tasks.
Figure 2: Experimental Workflow for Velnacrine Assessment in DMTS
The experimental workflow diagram outlines the key stages in evaluating velnacrine's effects on cognitive function, from subject preparation through intervention and final analysis. This comprehensive approach allows researchers to systematically investigate both the acute and prolonged cognitive effects of velnacrine while correlating these effects with pharmacokinetic parameters.
The investigation of this compound in delayed matching tasks has provided valuable insights into both the potential benefits and limitations of acetylcholinesterase inhibition as a therapeutic strategy for age-related and pathological cognitive decline. The dose-dependent improvements in short-term memory performance, particularly under challenging long-delay conditions, demonstrate the compound's efficacy in enhancing specific cognitive processes dependent on cholinergic transmission. Furthermore, the unexpected dissociation between pharmacokinetic and cognitive profiles—with significant improvements persisting 24 hours after administration despite non-detectable plasma levels—suggests that secondary mechanisms beyond acute cholinesterase inhibition may contribute to velnacrine's cognitive effects.
Future research directions should focus on elucidating these secondary mechanisms, potentially including long-term potentiation, neurotrophic effects, or other forms of neuroplasticity that might underlie the prolonged cognitive benefits. Additionally, strategies to mitigate the hepatotoxicity risk associated with velnacrine and related compounds could enhance the therapeutic potential of this pharmacological approach. The successful application of velnacrine in improving performance in delayed matching tasks supports the continued investigation of cholinergic enhancement strategies for cognitive disorders while highlighting the importance of comprehensive safety monitoring in both research and potential clinical applications.
Velnacrine maleate (1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate, HP 029) represents an important historical candidate in Alzheimer's disease therapeutics developed as a successor to tacrine. As a cholinesterase inhibitor, velnacrine functions biochemically to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine in synaptic clefts, thereby potentially improving cognitive function in Alzheimer's patients. [1] Pharmacological studies in rodent models demonstrated that velnacrine could improve learning and memory functions and reverse learning deficits induced by scopolamine or lesions of the nucleus basalis magnocellularis. [1] Despite its eventual withdrawal from development, velnacrine remains scientifically valuable as a prototype cholinesterase inhibitor and as a major active metabolite of tacrine, providing important insights for subsequent drug development efforts. [2] [3]
The development history of velnacrine illustrates the evolutionary pathway of early Alzheimer's therapeutics, marking the transition from first-generation cholinesterase inhibitors like tacrine (which was approved in 1993 but subsequently withdrawn due to hepatotoxicity concerns) to better-tolerated second-generation agents such as donepezil, rivastigmine, and galantamine. [4] Velnacrine itself was investigated extensively in the early 1990s, with clinical trials conducted in both healthy elderly subjects and Alzheimer's patients. [5] [6] The investigation of velnacrine contributed significantly to understanding the pharmacokinetic-pharmacodynamic relationships of cholinesterase inhibitors and the importance of patient population selection in early drug evaluation. [6]
Table 1: Pharmacokinetic Parameters of Velnacrine from Clinical Studies
| Parameter | Healthy Elderly (100 mg tid) | Alzheimer's Patients (75 mg tid) | Notes |
|---|---|---|---|
| T_max (hr) | ~1 hour | 1-2 hours | Rapid absorption [1] |
| C_max | Dose-dependent | Lower than healthy elderly | [6] |
| Half-life (t₁/₂) | 2-3 hours | Similar or slightly shorter | Independent of dose [5] [1] |
| Steady-state | 2-3 days | Not reported | No further accumulation [5] |
| Urinary excretion | 11-30% as parent drug | ~10% as parent drug | [5] [7] |
| Food effect | Delayed T_max, reduced C_max | Not formally studied | No significant change in AUC [1] |
| Bioavailability | Not fully characterized | Substantially lower | Compared to healthy elderly [6] |
From multiple-dose pharmacokinetic studies in healthy elderly subjects, velnacrine demonstrated favorable pharmacokinetic characteristics including rapid absorption after oral administration with peak plasma concentrations typically reached within 1-2 hours. [5] [1] The pharmacokinetics showed dose-related increases in C_max (peak plasma concentration) and AUC (area under the curve), while T_max (time to peak concentration) and elimination half-life were not affected by dosage or multiple dosing. [5] Steady-state concentrations were achieved relatively quickly between 2-3 days of repeated dosing with no evidence of further accumulation beyond this point. During a 28-day multiple dosing regimen, the mean C_max increased as a function of dose, demonstrating predictable dose-exposure relationships. [5]
The elimination pathway of velnacrine involves both renal excretion and hepatic metabolism, with approximately 11-30% of the administered dose excreted unchanged in urine over the course of treatment. [5] This percentage excreted renally appears to be dose-dependent, with higher doses resulting in a greater proportion of unchanged drug in urine. In human absorption, distribution, metabolism, and excretion (ADME) studies using radiolabeled velnacrine, only about 10% of the dose was excreted in urine as unchanged drug, indicating extensive metabolism as a significant elimination pathway. [7]
Table 2: Species Comparison of Velnacrine Disposition Based on [¹⁴C]Velnacrine Studies
| Species | % Dose as Parent Drug in Urine | Major Elimination Route | Absorption Characteristics | Metabolic Profile |
|---|---|---|---|---|
| Human | ~10% | Urinary (mostly metabolites) | Well-absorbed | Extensive hydroxylation, dihydrodiol metabolites |
| Dog | ~19% | Urinary | Well-absorbed | Hydroxylation, similar to human |
| Rat | ~33% | Urinary | Well-absorbed | Hydroxylation, some differences in metabolites |
The disposition of [¹⁴C]this compound has been characterized in comparative studies across rats, dogs, and humans. [7] In all three species, drug-related material was well absorbed after oral administration, with the majority of the dose recovered in urine and fecal elimination accounting for the remainder. The majority of radioactivity was eliminated within 24 hours across all species. Metabolic identification studies in dogs revealed that one of the main metabolic routes was via hydroxylation of the tetrahydroaminoacridine ring, with other minor hydroxylated and dihydroxylated metabolites being detected. Additionally, two dihydrodiol metabolites were identified. [7] Phase II metabolism did not appear to be a significant route for velnacrine in any of the species studied.
Notably, in humans, the plasma and urinary levels of unchanged velnacrine were substantially lower, and the elimination half-life shorter than for total radioactivity, indicating the presence of one or more metabolites with a longer half-life than the parent compound. [7] Preliminary TLC analysis of urine, plasma, and feces showed that metabolism appeared to be similar across the three species investigated, supporting the potential relevance of animal models for metabolic prediction. The extensive metabolism of velnacrine, with only approximately 10%, 19%, and 33% of the dose appearing in urine as unchanged drug in humans, dogs, and rats respectively, highlights significant species differences in handling of the compound that must be considered in preclinical-to-clinical translation. [7]
Based on historical data and contemporary standards, a modern pharmacokinetic study of this compound should incorporate several key design elements to comprehensively characterize its profile and address known challenges:
Population Selection: Include both healthy elderly volunteers and Alzheimer's patients with careful stratification, as significant differences in tolerance and pharmacokinetics have been documented between these groups. [6] Historical data demonstrated that a dosage of 300 mg/day that was tolerated in healthy elderly subjects was not tolerable in Alzheimer's patients, who only tolerated 225 mg/day. [6]
Dosing Strategy: Implement ascending multiple-dose design with careful safety monitoring. Previous successful designs included randomization with 14 subjects per dose group (10 active, 4 placebo) with doses of 25, 50, and 100 mg administered twice daily, and one group receiving 100 mg three times daily for 28 days. [5]
Sample Collection: Intensive sampling schedule on first and last doses: pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose. Trough samples should be collected daily before morning dosing to monitor steady-state achievement. [5]
Safety Monitoring: Close monitoring of liver function tests (ALT, AST) weekly due to structural similarity to tacrine which demonstrated hepatotoxicity. [2] [3] Additional focus on cholinergic side effects including gastrointestinal symptoms (nausea, vomiting, diarrhea), dizziness, and potential bradycardia. [6] [4]
The following diagram illustrates the recommended workflow for a comprehensive velnacrine pharmacokinetic study:
The selection of appropriate study populations requires special consideration based on historical evidence showing significant differences in how healthy elderly subjects versus Alzheimer's patients tolerate and metabolize velnacrine. Phase I trials conducted solely in healthy elderly subjects proved insufficient for predicting safety and tolerance in the target Alzheimer's population. [6] A notable example from the literature demonstrated that while healthy elderly men tolerated velnacrine at 300 mg/day, this same dosage produced an adverse effect profile in Alzheimer's patients that included dizziness, nausea/vomiting, headaches, and severe diarrhea, with one patient experiencing a tonic seizure at 450 mg/day. [6] Alzheimer's patients ultimately required a lower dosage of 225 mg/day for acceptable tolerance.
These population differences may arise from several factors including age-related physiological changes that affect pharmacokinetics, such as declines in glomerular filtration rate, decreases in liver size and blood flow, alterations in body composition, and potential changes in blood-brain barrier permeability. [8] Additionally, Alzheimer's disease itself may alter pharmacodynamic sensitivity to cholinergic therapies independent of pharmacokinetic changes. Therefore, modern study designs should include both populations with appropriate safety monitoring and dose escalation strategies tailored to each group.
4.1.1 Sample Collection and Processing
4.1.2 LC-MS/MS Analysis
4.1.3 Method Validation
4.2.1 Non-compartmental Analysis
4.2.2 Statistical Analysis
4.3.1 Clinical Laboratory Evaluations
4.3.2 Adverse Event Monitoring
The following diagram illustrates the metabolic fate of velnacrine and key monitoring points for safety:
Based on historical data, researchers should anticipate and plan for significant differences in tolerance between healthy elderly volunteers and Alzheimer's disease patients. The initial dose-finding studies in healthy elderly subjects suggested good tolerance up to 100 mg three times daily (300 mg/day) for 28 days, with only sporadic episodes of gastrointestinal side effects (diarrhea) reported in a minority of subjects. [5] However, subsequent studies in Alzheimer's patients revealed that this dose was not tolerable, producing significant adverse effects including dizziness, nausea/vomiting, headaches, and severe diarrhea. [6] One patient even experienced a tonic seizure at the higher dose of 450 mg/day. Alzheimer's patients ultimately tolerated only 225 mg/day, highlighting the critical importance of conducting Phase I trials in the target population whenever feasible.
The mechanisms underlying these population differences may involve disease-related alterations in blood-brain barrier permeability, changes in receptor sensitivity, or interactions with concomitant medications or disease pathophysiology. [8] Practical recommendations include:
Given velnacrine's structural relationship to tacrine, which was withdrawn from the market due to idiosyncratic hepatotoxicity, rigorous liver function monitoring is essential. [2] [3] While the multiple-dose study in healthy elderly subjects found no evidence of hepatotoxicity when subjects were given 100 mg TID for 28 days, the potential risk necessitates vigilant monitoring. [5]
Implement the following monitoring protocol:
A food interaction study suggested that food may delay the time to peak concentration (T_max) and reduce C_max, but does not significantly alter the overall extent of absorption (AUC). [1] This has important implications for study design and patient dosing instructions:
This compound represents an important case study in the evolution of cholinesterase inhibitors for Alzheimer's disease. The pharmacokinetic profile characterized by rapid absorption, dose-dependent exposure, and extensive metabolism with active metabolites provides a template for understanding this drug class. The documented differences in tolerance between healthy elderly subjects and Alzheimer's patients highlight the critical importance of including target populations in early phase clinical trials. Modern pharmacokinetic studies of velnacrine should incorporate comprehensive safety monitoring, particularly for hepatotoxicity, and utilize sensitive bioanalytical methods capable of quantifying both parent drug and major metabolites. The protocols and considerations outlined in this document provide a framework for rigorous pharmacokinetic evaluation of velnacrine and related cholinesterase inhibitors.
1. Compound Profile Velnacrine is an acetylcholinesterase inhibitor (AChEI) that was investigated for the treatment of mild-to-moderate Alzheimer's disease [1]. It was developed as a hydroxy metabolite and a less toxic analogue of the first approved AChEI, tacrine [1] [2]. Its primary intended mechanism was to bolster the cortical cholinergic system by inhibiting the degradation of acetylcholine, thereby temporarily improving cognitive symptoms [2] [3].
2. Clinical Efficacy and Safety Data The following table summarizes key quantitative findings from a pivotal phase III clinical trial on this compound [4].
| Parameter | Placebo (n=152) | Velnacrine 150 mg/d (n=149) | Velnacrine 225 mg/d (n=148) |
|---|---|---|---|
| Cognitive Benefit (ADAS-Cog) | Significant deterioration | Stabilization (superior to placebo) | Stabilization (significantly superior to 150 mg) |
| Global Impression | - | Improvement | Improvement |
| Most Common Adverse Event | Diarrhea (36%) | Diarrhea (28%) | Diarrhea (30%) |
| Treatment Discontinuation (Any cause) | 3% | 30% | 24% |
| Discontinuation due to Hepatotoxicity | Not Specified | 30% | 24% |
3. Summary of Clinical Conclusions Clinical studies concluded that Velnacrine produced modest but significant benefits in patients with Alzheimer's disease, with the 225 mg/day dose being more effective than the 150 mg/day dose [4]. The development of Velnacrine and other cholinesterase inhibitors of its era was complicated by a narrow therapeutic index, where the administration of clinically beneficial doses was often associated with intolerable cholinergic adverse effects, primarily hepatotoxicity and gastrointestinal issues [2] [4].
While a specific laboratory protocol for Velnacrine is not available in the public domain, its investigation would follow established pathways for acetylcholinesterase inhibitor research. The diagram below outlines the logical flow from initial screening to in vivo validation.
1. In Vitro AChE Inhibition Assay This foundational assay measures the compound's direct ability to inhibit the AChE enzyme.
2. Molecular Docking Study Computational studies can provide insights into how Velnacrine interacts with the AChE enzyme at the atomic level, explaining its activity and informing the design of new derivatives [1].
Velnacrine is a hydroxy derivative of tacrine, functioning as a reversible acetylcholinesterase (AChE) and butyrylcholinesterase inhibitor [1] [2]. Its primary proposed mechanism for Alzheimer's disease is to increase cholinergic neurotransmission by inhibiting the enzyme that breaks down acetylcholine, thereby elevating acetylcholine levels in the brain to mitigate cognitive deficits [3] [2].
The efficacy and safety of Velnacrine were primarily evaluated in a 24-week, double-blind, placebo-controlled study involving 449 patients with clinically probable Alzheimer's disease [3].
Table 1: Efficacy Outcomes from a 24-Week Controlled Trial [3]
| Assessment Scale | Placebo Group | Velnacrine 150 mg/day | Velnacrine 225 mg/day | Key Findings |
|---|---|---|---|---|
| ADAS-Cog (Cognitive) | Significant deterioration | No significant deterioration | No significant deterioration | Velnacrine groups stabilized; 225 mg dose superior to 150 mg |
| Clinical Global Impression | - | - | - | Significant improvement vs. placebo |
| Caregiver-rated Scales | - | - | - | Significant improvement on 3 of 4 scales |
Table 2: Safety and Tolerability Profile from Clinical Trials [3] [2]
| Parameter | Placebo | Velnacrine 150 mg/day | Velnacrine 225 mg/day | Notes |
|---|---|---|---|---|
| Overall Treatment-Related AEs | 36% | 28% | 30% | Most common AE was diarrhea |
| Drug Discontinuation due to AEs | 3% | 30% | 24% | Primarily driven by hepatotoxicity |
| Hepatotoxicity (ALT ≥5x ULN) | Information missing | 30% | 24% | Reversible upon discontinuation |
Here are summaries of the key experimental designs used in Velnacrine research.
This is a summary of the core clinical protocol used in the key phase III trial [3].
This protocol outlines an early-phase study to establish the drug's pharmacokinetic and initial safety profile [4].
The following diagram illustrates the proposed neurochemical pathway targeted by Velnacrine Maleate.
Researchers should be aware of the following key points based on historical data:
This compound represents an important case study in the history of Alzheimer's drug development. It demonstrated that cholinesterase inhibition could provide modest symptomatic benefit. However, its unacceptable hepatotoxicity profile ultimately prevented its clinical approval. Research on Velnacrine underscores the critical importance of thorough safety and tolerability assessments in the development of central nervous system drugs.
The table below outlines the fundamental characteristics and solubility profile of Velnacrine Maleate, which are crucial for experimental design [1].
| Property | Description / Value |
|---|---|
| CAS Number | 118909-22-1 [1] |
| Molecular Weight | 330.34 g/mol [1] |
| Chemical Formula | C17H18N2O5 [1] |
| Primary Solvent | DMSO [1] |
| Solubility in DMSO | 100 mg/mL (302.72 mM) [1] |
| Handling Note | Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO [1] |
| Storage Conditions | -20°C, sealed storage, away from moisture [1] |
For in vitro applications, this compound is readily soluble in DMSO. Adhere to the following protocol for preparing and storing stock solutions [1].
For animal studies, the DMSO stock solution must be further diluted into a physiologically compatible solvent system. Below are two validated protocols for preparing working solutions [1].
This protocol yields a clear solution suitable for administration [1].
This is an alternative formulation, useful if the first system is not well-tolerated [1].
> Note: It is recommended to prepare the in vivo working solution freshly on the day of use [1].
The following diagram illustrates the logical workflow for selecting the appropriate preparation method based on your experimental aims.
This protocol, detailed by [1] [2], investigates the hepatotoxic potential of Velnacrine under conditions of induced oxidative stress.
The workflow for this cytotoxicity testing is summarized in the following diagram:
This protocol, from [3], characterizes the effects of Velnacrine on skeletal muscle preparations.
This HPLC method from [4] is validated for detecting Velnacrine and related compounds in plasma and urine, which is crucial for in vitro drug metabolism and pharmacokinetic (DMPK) studies.
The tables below summarize key quantitative data from the in vitro studies.
Table 1: Cytotoxicity Testing in Rat Hepatocytes (GSH Depletion Model)
| Parameter | Specification / Finding | Reference |
|---|---|---|
| Test System | Rat hepatocyte cultures | [1] |
| Sensitizing Agent | Diamide (DA) | [1] [2] |
| Critical Velnacrine Concentration | 1 and 10 µg/mL (25-fold lower than in non-pretreated cells) | [1] |
| Cytotoxicity Assays | LDH leakage, Neutral Red uptake, MTT reduction | [1] [2] |
Table 2: Neuromuscular Transmission in Isolated Preparations
| Parameter | Specification / Finding | Reference |
|---|---|---|
| Test Systems | Chick biventer cervicis; mouse diaphragm and triangularis sterni | [3] |
| Primary Mechanism | Predominant anticholinesterase activity | [3] |
| Key Functional Effect | Augmented responses to nerve stimulation; reversal of tubocurarine-induced twitch block | [3] |
| Key Electrophysiological Effect | Prolongation of endplate potential (EPP) decay phase | [3] |
Table 3: Analytical HPLC Method for Biofluid Analysis
| Parameter | Specification / Finding | Reference |
|---|---|---|
| Analytical Technique | Isocratic Reversed-Phase HPLC with Fluorescence Detection | [4] |
| Sample Preparation | Single-step liquid extraction with Ethyl Acetate | [4] |
| Retention Time (Plasma) | Velnacrine: ~12.40 min; Tacrine: ~32.93 min | [4] |
| Key Advantage | Baseline separation of tacrine and metabolites; use of less hazardous solvent | [4] |
Research has also explored the role of the non-neuronal cholinergic system in erythrocytes. Velnacrine, as an acetylcholinesterase (AChE) inhibitor, influences nitric oxide (NO) mobilization and metabolic fluxes through a signaling pathway mediated by the membrane protein band 3 [5]. The following diagram illustrates this pathway and the points where Velnacrine acts.
Table 2: Velnacrine Maleate Stock Solution Preparation
| Target Mass | Volume of DMSO | Final Concentration |
|---|---|---|
| 25 mg | 1 mL | 25 mg/mL (75.68 mM) |
| 50 mg | 2 mL | 25 mg/mL (75.68 mM) |
| 100 mg | 4 mL | 25 mg/mL (75.68 mM) |
Here are two standard protocols for preparing dosing solutions for animal studies [1]:
Protocol 1:
Protocol 2:
HPLC Analysis Protocol
This method is adapted from a published study for simultaneous quantitation of tacrine and its metabolites, including velnacrine (1-hydroxytacrine), in plasma and urine [2].
A sensitive, isocratic reversed-phase High-Performance Liquid Chromatography (HPLC) method with fluorescence detection, using a safer ethyl acetate extraction instead of chloroform [2].
Table 3: HPLC Instrument Configuration
| Parameter | Specification |
|---|---|
| Column Type | Reversed-Phase C18 Column |
| Mobile Phase | Phosphate Buffer (pH 2.5) / Acetonitrile |
| Elution Type | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence Detection |
| Run Time | ~40 minutes [2] |
Table 4: Chromatographic Separation Details
| Compound | Retention Time in Plasma (min) | Retention Time in Urine (min) |
|---|---|---|
| 2-Hydroxytacrine | 11.01 | 11.21 |
| 1-Hydroxytacrine (Velnacrine) | 12.40 | 12.39 |
| 4-Hydroxytacrine | 14.83 | 14.95 |
| Internal Standard | 30.39 | 29.30 |
| Tacrine | 32.93 | 31.71 |
This method provides baseline separation for all analytes, excellent recovery, accuracy, precision, and low detection limits [2].
The following diagram illustrates the complete sample preparation and analysis workflow:
Diagram 1: HPLC sample preparation workflow.
Velnacrine (1-hydroxytacrine) is a major active metabolite of Tacrine. The following chart shows its metabolic relationship and the shared analytical method:
Diagram 2: Tacrine metabolic pathway and shared HPLC analysis.
Critical Safety and Handling Notes
These protocols provide a reliable foundation for working with this compound in a research setting. The sample preparation methods ensure consistent dosing for pre-clinical studies, while the validated HPLC protocol allows for accurate quantification of the compound and its related metabolites in biological matrices.
The search results describe two primary analytical techniques for determining Velnacrine in biological fluids: spectrofluorimetry and high-performance liquid chromatography (HPLC).
The table below summarizes the core parameters for the two analytical methods identified in the literature.
| Parameter | Spectrofluorimetric Method | HPLC with Fluorescence Detection |
|---|---|---|
| Application Matrix | Human serum and urine [1] | Human plasma and urine [2] |
| Detection Principle | Native fluorescence [1] | Pre-column derivatization (assumed from extraction step); fluorescence detection [2] |
| Excitation/Emission | 242 nm / 359 nm [1] | Information not fully available in search results |
| Linear Range | 5 - 100 ng mL⁻¹ [1] | Information not fully available in search results |
| Limit of Quantification (LOQ) | 4.5 ng mL⁻¹ [1] | Information not fully available in search results |
| Limit of Detection (LOD) | 1.7 ng mL⁻¹ [1] | Information not fully available in search results |
| Sample Preparation | Dilution with sodium acetate buffer (pH 5.6; 0.04 M) [1] | Liquid-liquid extraction with ethyl acetate [2] |
The following diagram outlines the general workflow for the spectrofluorimetric determination of Velnacrine, based on the method described in the search results [1].
This protocol is adapted from the method developed for human serum and urine [1].
Reagent Preparation:
Sample Preparation:
Measurement:
Calibration and Quantification:
While explicit details on primary standard preparation (e.g., weighing, primary solvent dissolution) are not found in the search results, the described methods imply several critical considerations for analysts.
Velnacrine maleate is a cholinesterase inhibitor that was investigated for the treatment of memory deficits associated with Alzheimer's disease [1] [2]. As a derivative of tacrine, it functions as a novel, orally active acetylcholinesterase inhibitor of the acridine class, demonstrating a longer duration of action than physostigmine [2] [3]. Preclinical studies in animal models, including non-human primates, were crucial for establishing its efficacy in improving mnemonic function. This document details a specific experimental protocol, adapted from peer-reviewed literature, for evaluating the effects of this compound on short-term memory in aged, memory-impaired monkeys using a Delayed Matching-To-Sample (DMTS) paradigm [2] [3] [4].
The primary goal of the protocol is to assess the ability of this compound to ameliorate age-related declines in short-term memory at two critical time points post-administration.
2.1. Key Experimental Parameters
The table below summarizes the core components of the in vivo experimental design.
| Parameter | Specification |
|---|---|
| Animal Model | Aged (25-40 years old) memory-impaired macaques (e.g., rhesus monkeys) [2] [4]. |
| Primary Objective | To evaluate the improvement in short-term memory performance via a DMTS task [2] [3]. |
| Test Article | This compound (free base corrected) [2]. |
| Route of Administration | Oral (PO) [2] [3]. |
| Dosing Phase 1 (Initial) | Single doses of 1, 2, 4, and 6 mg/kg administered to each subject to determine the "best dose" [2]. |
| Dosing Phase 2 (Repeated) | The dose associated with the greatest performance improvement (e.g., 4 mg/kg) is administered three more times to the same individual [2]. |
| Performance Time Points | 30 minutes and 24 hours post-administration [2] [3]. |
2.2. Pharmacokinetic and Performance Data
The following table integrates the key findings on drug exposure and its correlation with cognitive effects from the study.
| Parameter | Finding | Implication/Note |
|---|---|---|
| Peak Plasma Concentration | 27 to 166 ng/ml [2] [3]. | Occurred 30-60 minutes after dosing. |
| Plasma Concentration at 6h | 5.1 to 11.8 ng/ml [2] [3]. | Shows rapid decrease from peak levels. |
| Plasma Concentration at 24h | < 5 ng/ml (limit of quantitation) [2] [3]. | Not detectable in plasma. |
| Performance Improvement (30 min - 1.5 h) | Significant improvement in long-delay DMTS [2] [3]. | Coincides with peak plasma concentration. |
| Performance Improvement (24 h) | Significant improvement in long-delay DMTS persisted [2] [3]. | Not explained by parent compound plasma levels; suggests a secondary process like long-term potentiation. |
3.1. Delayed Matching-To-Sample (DMTS) Behavioral Paradigm
3.2. Drug Preparation and Administration
3.3. Data Analysis
The experimental workflow from subject preparation to data analysis is outlined in the following diagram:
Experimental Workflow for Assessing this compound in Primates
The improved DMTS performance observed 0.5-1.5 hours after dosing aligns with the peak absorption of this compound, indicating a direct pharmacokinetic-pharmacodynamic relationship [2] [3]. However, the persistence of significant cognitive benefits 24 hours post-administration, when plasma levels of the parent compound were below the quantitation limit, is a critical finding [2] [3]. This suggests that the cognitive enhancement may not be solely due to the immediate cholinesterase inhibition but could involve a secondary, longer-lasting neurological process. The authors hypothesized that this could be related to the induction of long-term potentiation (LTP), a synaptic mechanism underlying learning and memory [3] [4].
It is important to note that while velnacrine showed promise in animal models and early human trials, its development for Alzheimer's disease was ultimately halted due to abnormal liver tests [1]. Therefore, while this protocol provides a robust framework for studying cognitive enhancement in primates, the compound itself carries known hepatotoxicity risks.
This application note provides a validated protocol for evaluating the pro-cognitive effects of this compound in a primate model of aging. The detailed dosing regimen (1-6 mg/kg, PO) and the DMTS behavioral paradigm offer a reliable method for assessing short-term memory improvement. The dissociation between the rapid pharmacokinetic profile and the sustained cognitive effect 24 hours later highlights a potentially valuable mechanism of action worthy of further investigation in the development of cognitive therapeutics.
Clinical trials from the 1990s demonstrated that Velnacrine Maleate, an investigational cholinesterase inhibitor for Alzheimer's disease, produced a modest but significant benefit in patients. However, its development was complicated by a dose-dependent incidence of reversible hepatocellular injury. The table below summarizes the key clinical findings from a double-blind, placebo-controlled study [1].
| Parameter | Placebo Group | Velnacrine 150 mg/d | Velnacrine 225 mg/d |
|---|---|---|---|
| Treatment Discontinuation due to abnormal LFTs | 3% | 30% | 24% |
| Most Common Adverse Event | Diarrhea (in 36% of patients) | Diarrhea (in 28% of patients) | Diarrhea (in 30% of patients) |
| Cognitive Benefit (vs. Placebo) | (Baseline) | Modest, significant | Modest, significant; more effective than 150 mg |
Abnormal liver function tests (LFTs), specifically elevations of five or more times the upper limits of normal, were the primary reason for treatment interruption. These elevations were generally asymptomatic and reversible upon discontinuation of the drug [1].
Yes, a statistical model was developed to estimate the risk of hepatotoxicity in individual patients prior to exposure to this compound. This model, called the Physician Reference of Predicted Probabilities (PROPP), was designed to be a predictive marker using demographic and baseline laboratory data that could be easily accessed during patient screening [2].
The PROPP model was based on logistic regression analysis of data from 942 patients. The main effect variables included [2]:
The performance characteristics of the PROPP model, as reported in its initial development, are summarized below [2].
| Model Performance Metric | Reported Value |
|---|---|
| Sensitivity | ~49% |
| Specificity | ~88% |
| Positive Predictive Value (with 30% prior probability) | 64% - 77% |
It is important to note that the clinical utility of this model requires refinement and prospective confirmation. Its existence, however, highlights the possibility of identifying markers for idiosyncratic drug metabolism in patients with Alzheimer's disease [2].
The exact mechanism is not fully established, but research points towards metabolic activation as a key factor.
The following diagram illustrates the hypothesized pathway of Velnacrine-induced hepatotoxicity.
Based on the clinical trial data, a rigorous monitoring protocol is essential for the safe management of patients on this compound. The following workflow outlines the key steps for monitoring and managing suspected hepatotoxicity.
Key Management Principles [1]:
| Aspect | Details |
|---|---|
| General Safety Profile | Described as "acceptable" at doses of 150 mg/day and 225 mg/day, though a significant portion of patients experienced treatment-related adverse events [1]. |
| Incidence of Diarrhea | The most commonly reported adverse clinical event in clinical trials [1]. |
| Comparative Incidence | In a 24-week study, treatment-related adverse events occurred in 30% of the 225 mg/day group compared to 36% in the placebo group [1]. |
| Severity & Impact | Described as rarely interrupting therapy, suggesting it was often manageable without discontinuing the drug [1]. |
| Other Notable Side Effects | Abnormal liver function tests (led to discontinuation in 24% of the 225 mg group), rash, nausea, headache, and dizziness/fainting [1] [2] [3]. |
For your troubleshooting guides, the following pathophysiological and contextual information may be useful.
Proposed Mechanism: Diarrhea is a known class effect of acetylcholinesterase inhibitors (AChEIs). By increasing acetylcholine levels in the central and peripheral nervous systems, these drugs enhance cholinergic activity in the gastrointestinal tract. This can lead to increased gastric acid secretion, intestinal motility, and fluid secretion, resulting in diarrhea [4]. This mechanism is shared by other AChEIs like Donepezil and Tacrine [5] [6].
Comparative Context: While hepatotoxicity (elevated liver enzymes) was the most significant tolerability issue leading to treatment discontinuation with Velnacrine [1] [2] [3], gastrointestinal effects like diarrhea are a common challenge with cholinergic therapies.
Below is a diagram illustrating the mechanism behind this cholinergic-induced diarrhea.
The primary data on Velnacrine's side effects, including diarrhea, comes from a specific clinical trial design. For your FAOs, you could reference this methodology [1]:
The table below summarizes quantitative data on liver abnormalities from a key Phase III clinical trial, providing a baseline for expected incidence rates.
| Parameter | Placebo (n=152) | Velnacrine 150 mg/d (n=149) | Velnacrine 225 mg/d (n=148) |
|---|---|---|---|
| Treatment Discontinuation due to abnormal LFTs | 3% | 30% | 24% |
| Incidence of Asymptomatic, Reversible Liver Enzyme Elevations | Not specified | Frequent | Frequent |
| Most Common Adverse Clinical Event | Diarrhea (36%) | Diarrhea (28%) | Diarrhea (30%) |
Source: Mentane Study Group, 1995 [1]. LFTs: Liver Function Tests. Abnormal LFTs defined as enzyme levels ≥5 times the upper limit of normal.
For researchers investigating similar compounds, here are methodologies derived from studies on Velnacrine.
This protocol is used to investigate the role of oxidative stress in Velnacrine-induced liver injury.
The following diagram illustrates the logical workflow and key findings of this in vitro protocol:
This statistical model was developed to predict a patient's risk of hepatotoxicity prior to Velnacrine treatment.
The workflow for implementing this clinical risk assessment is as follows:
Q1: What is the clinical presentation of Velnacrine-induced liver injury? A1: The hepatotoxicity was primarily characterized by asymptomatic and reversible elevations in plasma hepatic enzymes (alanine aminotransferase - ALT, aspartate aminotransferase - AST). The injury was hepatocellular in nature, and liver function tests returned to normal after drug discontinuation [1] [3].
Q2: Were there any strategies developed to mitigate the hepatotoxicity risk? A2: Yes, researchers developed a statistical tool called PROPP (Physician Reference of Predicted Probabilities). This model used baseline patient data (age, gender, lab values) to predict an individual's probability of developing hepatotoxicity before starting Velnacrine, aiming to identify and exclude high-risk patients [3].
Q3: How does Velnacrine's hepatotoxicity compare to that of Tacrine? A3: Velnacrine is a derivative of Tacrine. The clinical presentation of their hepatotoxicity is described as "analogous," both causing reversible, asymptomatic liver enzyme elevations. This suggests a shared mechanism of liver injury, possibly related to their similar chemical structures and the production of toxic metabolites [3].
| Issue | Possible Cause | Recommended Action |
|---|
| High incidence of asymptomatic liver enzyme elevations in preclinical models. | Idiosyncratic drug metabolism; production of reactive metabolites; oxidative stress depleting glutathione [2]. | - Conduct in vitro GSH depletion studies.
| Study Detail | Placebo Group | Velnacrine 150 mg/d | Velnacrine 225 mg/d | Source / Study |
|---|---|---|---|---|
| Patients randomized | n=152 | n=149 | n=148 | Mentane Study Group [1] |
| Treatment stopped due to abnormal LFTs | 3% | 30% | 24% | Mentane Study Group [1] |
| Withdrawals before end of treatment (24 weeks) | 39/152 | Data combined | 130/297 (combined groups) | Cochrane Review [2] |
| Patients with elevated liver transaminases (6-week study) | 29/156 | Data combined | 45/153 (combined groups) | Cochrane Review [2] |
| Common adverse events | Diarrhea, nausea, vomiting, skin rash (see FAQ for details) | [3] |
For researchers designing trials, the methodologies from these studies provide a foundation for safety monitoring.
Q1: What are the most frequent adverse events (AEs) leading to dose adjustment or interruption? The most common AEs are cholinergic in nature, primarily including diarrhea, nausea, and vomiting [3]. However, the most serious AE leading to treatment interruption is asymptomatic elevation of liver transaminases [1] [3].
Q2: Is the hepatotoxicity dose-dependent? Yes, the data indicates a clear dose-response relationship. The incidence of treatment stoppage due to abnormal liver function was 3% for placebo, 30% for the 150 mg/day dose, and 24% for the 225 mg/day dose, suggesting the risk is significantly higher with active treatment [1].
Q3: Were there any strategies to manage the risk of liver toxicity in the trials? The studies identified responders through a dose-ranging protocol where patients who showed a cognitive improvement (e.g., ≥4 point improvement on ADAScog) were then re-randomized for a longer maintenance period. This helped identify a sub-population of patients who could benefit, but the risk of elevated LFTs remained high during this sustained treatment period [3] [2].
The following diagram outlines the key decision points for managing Velnacrine treatment in a clinical trial setting, based on the reported safety data.
Based on the evidence, the core risk management strategy for a Velnacrine trial must revolve around rigorous and frequent liver function monitoring, with a clear protocol for treatment interruption upon significant enzyme elevation.
Velnacrine is a centrally active, reversible acetylcholinesterase inhibitor (AChEI) [1]. It was initially investigated as a potential treatment for Alzheimer's disease, as it is the primary 1-hydroxy metabolite of tacrine [2] [3]. The goal of plasma level optimization is to maintain concentrations within a therapeutic window to achieve cognitive benefits while minimizing adverse effects [4].
The table below summarizes quantitative data and key characteristics of Velnacrine from historical literature.
| Parameter | Details & Quantitative Data | Source / Context |
|---|---|---|
| Mechanism of Action | Reversible acetylcholinesterase inhibitor (AChEI). Enhances cholinergic function by preventing hydrolysis of acetylcholine [1] [3]. | Potential Alzheimer's agent [1]. |
| Metabolism | Inhibits cytochrome P450 (CYP) enzymes. In rat hepatic microsomes, 20-100 μg/mL inhibited metabolite production of antipyrine by 12-30% [5]. | Potential for drug-drug interactions [5]. |
| Analytical Methods | Spectrofluorimetric method validated for determination in human serum and urine. Linear range: 5-100 ng/mL; LOD: 1.7 ng/mL; LOQ: 4.5 ng/mL [6]. | Uses sodium acetate buffer (pH 5.6); λex=242 nm, λem=359 nm [6]. |
| Early Clinical Response | In a short crossover-study, single doses improved performance in simple recognition tasks and significantly improved scores on the cognitive subscale of the ADAS [1]. | A significant predictor of response is the level of cholinesterase inhibition achieved [4]. |
Q1: What could cause unexpectedly low plasma concentrations of Velnacrine in our animal studies?
Q2: We are developing a new bioanalytical method. What is a known spectroscopic profile for Velnacrine?
Q3: Why was Velnacrine's development halted, and why is this relevant for current researchers?
The following diagrams outline the core metabolic and experimental pathways based on the available literature, which can guide your troubleshooting and research planning.
The information provided here is derived from research that is over 15 years old. The field of drug development and bioanalysis has advanced significantly since then.
To build a truly effective and modern technical support guide, I suggest you:
| Question | Answer |
|---|---|
| What is the primary food effect of Velnacrine? | Food delays the rate of absorption but does not significantly alter the overall extent of absorption in healthy elderly men [1]. |
| Can Velnacrine be taken with or without food? | Yes. The minor differences in pharmacokinetics are not considered clinically meaningful, so Velnacrine can be administered without regard to meals [1]. |
| What specific pharmacokinetic parameters are affected? | - C~max~ (Peak Plasma Concentration): Decreased.
The following table summarizes the key quantitative findings from a clinical crossover study in 24 healthy elderly men who received a single 100 mg dose of Velnacrine under fasted and fed conditions [1].
| Pharmacokinetic Parameter | Fasted State | Fed State | Impact of Food |
|---|---|---|---|
| C~max~ (unconjugated Velnacrine) | 213 ng/mL | 175 ng/mL | Reduction |
| t~max~ (unconjugated Velnacrine) | 1.5 hours | 2.5 hours | Delay |
| AUC (Area Under the Curve) | Unchanged | Unchanged | No significant effect |
| Amount Excreted in Urine (unconjugated) | 17 mg | 19 mg | Slight increase |
| Elimination Half-life (t~1/2~) | Unchanged | Unchanged | No significant effect |
This methodology is based on the key study that investigated the effect of food on Velnacrine's bioavailability [1].
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| High inter-subject variability in plasma concentrations. | The presence of food can increase variability in absorption rate. | Ensure strict adherence to fasting or fed protocol as defined in the study design to minimize confounding factors [1]. |
| Need to predict food effect during early development. | Clinical food-effect studies are costly and time-consuming [3]. | Consider using advanced in vitro models, such as the Dynamic Gastrointestinal Model (DGM), to simulate fasted and fed states and predict food effect during pre-clinical stages [3]. |
| Determining clinical significance of food effect. | Minor changes in C~max~ and t~max~ are observed. | For Velnacrine, the changes were not deemed clinically meaningful. Assess if the observed delay and reduction in peak exposure could impact the therapeutic window or safety profile of your specific compound [1]. |
| Study Dosage (mg/day) | Treatment Duration | Efficacy Outcomes | Safety & Tolerability Outcomes |
|---|---|---|---|
| 225 mg [1] | 24 weeks | Modest but significant benefit on cognitive (ADAS-Cog) and global (CGI-C) scales; more effective than 150 mg dose [1]. | 24% of patients discontinued due to abnormal liver function tests [1]. |
| 150 mg [1] | 24 weeks | Modest but significant benefit; less effective than the 225 mg dose [1]. | 30% of patients discontinued due to abnormal liver function tests [1]. |
| 75 mg [2] | 6 weeks (in responders) | Significant benefit on ADAS-Cog score in patients pre-identified as responders [2]. | Not specified in the cited extract. |
| Doses from 30 mg to 225 mg [2] | 1 week per dose (dose-finding phase) | Used to identify "responders" (defined as ≥4 point improvement on ADAS-Cog) [2]. | 28% of all treated patients (236 total) showed asymptomatic elevation of liver transaminases [2]. |
The primary factor limiting Velnacrine's therapeutic window is hepatotoxicity, specifically elevated liver transaminases.
Given that Velnacrine is an investigational drug that was never approved, your work with it will likely be historical or mechanistic. Here are critical points to address in your experimental planning:
The following diagram illustrates the core mechanism of action and the primary risk that constrains its therapeutic use:
The clinical data for Velnacrine Maleate paints a clear picture of a drug with a narrow and problematic therapeutic window. While doses of 150 mg/day and 225 mg/day showed modest efficacy, this benefit was offset by a high and dose-limiting risk of hepatotoxicity. The drug's development was ultimately abandoned, and the FDA advisory committee voted unanimously against its approval [3] [4].
Velnacrine undergoes extensive metabolism primarily via oxidation of its tetrahydroaminoacridine ring [1]. The table below summarizes the key metabolites identified in a comparative disposition study across rats, dogs, and humans [1].
| Metabolite Type | Specific Metabolites Identified | Key Species for Identification | Primary Method of Identification |
|---|---|---|---|
| Monohydroxylated | Various hydroxylated metabolites on the tetrahydroaminoacridine ring | Dog (urine) | GC-MS, Proton NMR [1] |
| Dihydroxylated | Multiple dihydroxylated metabolites | Dog (urine) | GC-MS, Proton NMR [1] |
| Dihydrodiol | Two dihydrodiol metabolites | Dog (urine) | GC-MS, Proton NMR [1] |
Key Disposition Findings [1]:
The following diagram illustrates the primary metabolic pathways of Velnacrine as identified in the study:
Visual summary of the main oxidative metabolic pathways of Velnacrine.
The identified metabolites were isolated from dog urine, and their structures were determined using Gas Chromatography-Mass Spectrometry (GC-MS) and proton NMR [1].
For the simultaneous quantitation of Velnacrine (1-hydroxytacrine) and related compounds in biological samples, a robust High-Performance Liquid Chromatography (HPLC) method with fluorescence detection has been published [2]. Key details of this method are summarized below.
| Parameter | Specification |
|---|---|
| Analytical Technique | Isocratic Reversed-Phase HPLC with Fluorescence Detection |
| Analytes | Tacrine, 1-Hydroxytacrine (Velnacrine), 2-Hydroxytacrine, 4-Hydroxytacrine |
| Sample Preparation | One-step liquid-liquid extraction with ethyl acetate |
| Key Advantage | Uses less hazardous ethyl acetate instead of chloroform; provides baseline separation for all four compounds. |
| Retention Times (in plasma) | 2-Hydroxytacrine: 11.01 min; 1-Hydroxytacrine: 12.40 min; 4-Hydroxytacrine: 14.83 min; Tacrine: 32.93 min |
Here are answers to potential FAQs that researchers might encounter:
Q: What is the most common metabolic pathway I should look for?
Q: Which analytical technique is recommended for separating and quantifying Velnacrine from its metabolites?
Q: Why might I see low levels of the parent drug in plasma?
Q: Are conjugated metabolites a major concern?
When specific method details for an old investigational drug are unavailable, a well-established strategy is to base your work on general guidelines for related drug classes. The table below outlines core parameters for validating analytical methods for acetylcholinesterase inhibitors, which would be the category for Velnacrine Maleate.
| Validation Parameter | Typical Recommended Standards for Cholinesterase Inhibitors |
|---|---|
| Specificity | No interference from excipients, impurities, or degradation products. |
| Accuracy/Recovery | 98–102% (for drug substance); 98–102% (for drug product). |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for assay. |
| Intermediate Precision | RSD ≤ 2.0% (accounting for different analysts, days, equipment). |
| Linearity & Range | Typically 50–150% of the target analyte concentration (R² ≥ 0.998). |
| Detection Limit (LOD) | Signal-to-noise ratio of 3:1 is a common convention. |
| Quantification Limit (LOQ) | Signal-to-noise ratio of 10:1 is a common convention. |
| Robustness | Deliberate variations in pH, mobile phase composition, temperature, etc. |
Based on standard practices for similar pharmaceutical compounds, you can develop your own validated method using the following workflow. This diagram outlines the key stages:
Given the lack of direct sources, here is a detailed approach based on standard practices for developing a reversed-phase HPLC-UV method for a compound like this compound:
Sample Preparation:
Chromatographic Conditions (Example):
Based on common challenges in analytical method development, here are potential issues and solutions you might encounter:
| Issue | Potential Causes | Troubleshooting Steps |
|---|
| Peak Tailing | 1. Active silanol sites on column. 2. Incompatible mobile phase pH. | 1. Use a dedicated end-capped C18 column. 2. Add 0.1% triethylamine to mobile phase or adjust pH. | | Low Recovery | 1. Incomplete dissolution of analyte. 2. Adsorption to vial/filter. | 1. Ensure use of adequate solvent (e.g., methanol). 2. Use low-adsorption polypropylene vials/tubes. | | Retention Time Drift | 1. Mobile phase pH/composition instability. 2. Column temperature fluctuation. | 1. Freshly prepare mobile phase daily; use buffer. 2. Ensure column thermostat is functioning correctly. | | Noise or Baseline Drift | 1. Contaminated column or mobile phase. 2. Air bubbles in detector. | 1. Flush column; use high-purity solvents. 2. Purge the system to remove air bubbles. |
You can use the following workflow to develop and validate an HPLC method for Velnacrine Maleate. This process is based on standard practices for pharmaceutical analysis of small molecules [1] [2].
Based on the analysis of compounds with similar properties, here is a suggested starting point for developing an HPLC method for this compound [1] [2]:
| Parameter | Suggested Starting Conditions | Purpose/Rationale |
|---|---|---|
| Column | C18 (e.g., 150-250 mm × 4.6 mm, 5 µm) | Provides good retention for small, aromatic molecules. |
| Mobile Phase | Phosphate Buffer (pH ~3.0) + Acetonitrile | Low pH suppresses silanol interaction, improving peak shape [1] [2]. |
| Buffer pH | 3.0 - 3.5 (at least 2 units below pKa) | Ensures analyte is in non-ionized form for better retention [1]. |
| Detection Wavelength | 220-270 nm (needs experimental verification) | Common for aromatic compounds; determine via UV scan [1]. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temperature | 25-40°C | Improves reproducibility and efficiency [2]. |
Here are solutions to common HPLC issues you might encounter during method development:
| Problem | Possible Causes | Troubleshooting Steps |
|---|
| Poor Peak Shape (Tailing) | 1. Silanol interactions 2. Inappropriate buffer pH 3. Column degradation | 1. Use a low-pH buffer (pH ~3.0) [2]. 2. Add triethylamine (0.1%) to mobile phase [1]. 3. Flush column or replace if old. | | Low Resolution | 1. Insufficient selectivity 2. High column temperature 3. Fast analysis time | 1. Adjust organic solvent ratio or buffer pH [2]. 2. Optimize temperature (e.g., 25-55°C) [2]. 3. Use a shallower gradient. | | Irreproducible Retention Times | 1. Mobile phase not equilibrated 2. Fluctuations in room temperature 3. Column not stable at operating pH | 1. Ensure sufficient equilibration time between runs. 2. Use a column heater. 3. Ensure column pH stability range covers method pH. |
Once a method is developed, it must be validated per ICH Q2(R1) guidelines. The table below outlines key parameters to assess [1] [2]:
| Validation Parameter | Acceptance Criteria (Example) |
|---|---|
| Specificity | No interference from blank, placebo, or degradation products. |
| Linearity | Correlation coefficient (R²) > 0.999. |
| Accuracy (Recovery) | 98.0% - 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Intermediate Precision | RSD ≤ 2.0% (different days, analysts, instruments). |
| Detection Limit (LOD) | Signal-to-Noise ratio ~3:1. |
| Quantitation Limit (LOQ) | Signal-to-Noise ratio ~10:1. |
| Robustness | Method withstands small, deliberate variations in parameters. |
Velnacrine is a hydroxy derivative of tacrine and an acetylcholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease [1] [2] [3].
The table below summarizes the key available information:
| Property | Description |
|---|---|
| IUPAC Name | Provided in search results as (OC(/C=C\C(O)=O)=O.NC1=C2C(CCCC2O)=NC3=CC=CC=C31) [3] |
| Molecular Formula | C17H18N2O5 [3] |
| CAS Number | 118909-22-1 (Velnacrine Maleate) [3] |
| Appearance | Light yellow to khaki solid [3] |
| Activity | Orally active cholinesterase inhibitor [4] [3] |
| Primary Adverse Event | Asymptomatic elevation of liver transaminases [5] [2] [6] |
| Other Reported Side Effects | Diarrhea, nausea, vomiting, rash [5] [2] |
| Reported Degradation Products | Not specified in available literature |
Since the specific degradation products of this compound are not listed, you would need to identify them experimentally. The following workflow outlines a standard approach using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometry (MS) detector, which is ideal for separating and identifying unknown compounds in a mixture [7] [8].
Subject this compound to various stress conditions to accelerate its degradation [8]. This helps simulate what might happen over a longer period under normal storage or to identify potential impurities from synthesis.
Analyze the stressed samples alongside an unstressed reference sample.
The table below summarizes the key identification and storage information for Velnacrine and its Maleate salt form.
| Property | Specification |
|---|---|
| Chemical Name | Velnacrine / (±)-Velnacrine Maleate [1] [2] |
| CAS Number | 124027-47-0 (Velnacrine); 118909-22-1 (Velnacrine Maleate, unlabelled) [1] [3] |
| Molecular Formula | C13H14N2O (Velnacrine) [2] [3] |
| Appearance | Solid [3] |
| Recommended Storage | -20°C (for powder); -80°C (when in solvent) [3] |
| Other Storage Notes | Keep container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and sources of ignition. [3] |
Q1: What are the critical storage parameters for this compound to ensure its stability? The primary critical parameters are temperature and physical state. The powder form should be stored frozen at -20°C. If the compound is dissolved in a solvent, it requires storage at an even lower temperature of -80°C to maintain stability. The container must be kept tightly sealed to protect it from moisture and air. [3]
Q2: What should I do if the storage freezer malfunctions or the temperature rises above the recommended range? If a temperature excursion occurs, consider the compound potentially compromised. Do not use it for critical experiments. Your standard operating procedure should include discarding the affected material to ensure experimental integrity. It is crucial to maintain a log to track such incidents for quality control purposes.
Q3: Are there any specific handling hazards I should be aware of? Yes. Velnacrine is classified as harmful if swallowed (H302) and is very toxic to aquatic life (H410). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust and use the compound only in areas with adequate exhaust ventilation. [3]
The following workflow outlines the decision-making process for handling and storing this compound in the lab.
While specific dosing protocols for Velnacrine are not available in the search results, it is historically significant as an acetylcholinesterase inhibitor that was investigated for Alzheimer's disease. Its mechanism of action involves increasing cholinergic neurotransmission by preventing the breakdown of acetylcholine. [4] [2]
Please be aware that the development of Velnacrine was halted due to significant safety concerns, including hepatotoxicity (elevated liver enzymes) that led to the discontinuation of treatment in a substantial portion of clinical trial participants. Other reported adverse effects included neutropenia, rash, and gastrointestinal issues. [4]
To supplement this guide with experimental protocols, I suggest:
The table below summarizes key pharmacokinetic parameters from available studies.
| Parameter | Observed Value / Range | Context & Conditions | Source |
|---|---|---|---|
| Peak Plasma Concentration (C~max~) | 27 to 166 ng/ml | Achieved 30-60 minutes after a single oral dose of 4 or 6 mg/kg in aged monkeys. | [1] |
| Plasma Concentration at 6 hours | 5.1 to 11.8 ng/ml | Measured 6 hours after a single oral dose of 4 or 6 mg/kg in aged monkeys. | [1] |
| Plasma Concentration at 24 hours | < 5 ng/ml (Below quantitation limit) | Measured 24 hours after dosing in aged monkeys. | [1] |
| Plasma Protein Binding | 59.1% to 46.7% | Decreases over a concentration range of 10 to 320 ng/ml in human plasma. | [2] [3] |
| Protein Binding at 40 ng/ml | ~53% | No significant difference was found between young adults, healthy elderly, and hospitalized elderly patients. | [2] [3] |
The following methodology details how the protein binding data for Velnacrine was obtained, which you can adapt for internal verification experiments.
Reference Study: Variability in the plasma protein binding of velnacrine... [2] [3]
Objective: To quantify the protein binding of velnacrine in human plasma and investigate potential sources of variability.
Key Materials:
Methodology:
FAQ: Is variability in plasma protein binding a major concern for Velnacrine? Answer: No. According to research, plasma protein binding is not a major source of variation in the relationship between Velnacrine concentration and its effect. Although binding decreases slightly at higher concentrations and is affected by the presence of Tacrine, the differences were not statistically significant across different age groups or health statuses. Therefore, other factors like metabolism and absorption are more likely to influence plasma concentration variability [2] [3].
FAQ: How does Tacrine co-administration affect Velnacrine? Answer: Tacrine significantly decreases the plasma protein binding of Velnacrine. One study found that the presence of a therapeutic concentration of Tacrine (25 ng/ml) reduced Velnacrine's protein binding from 59.3% to 43.9%. This interaction should be considered in experimental designs or clinical scenarios involving both drugs [2] [3].
The diagram below outlines the logical workflow for determining the plasma protein binding of a drug like Velnacrine, as described in the experimental protocol.
This compound is an investigational cholinesterase inhibitor that was developed for the symptomatic treatment of Alzheimer's disease [1]. It is the 1-hydroxy metabolite of tacrine, developed with the aim of achieving a better safety profile [2].
The table below summarizes the core dosing and safety outcomes from the primary Phase III clinical trial, which serves as the main reference for its human dose escalation strategy [3].
| Dose Group | Patient Number | Treatment Duration | Primary Efficacy Finding (vs. Placebo) | Common Adverse Event (Incidence) | Serious Adverse Event Leading to Discontinuation (Incidence) |
|---|---|---|---|---|---|
| Placebo | n=152 | 24 weeks | Worsening of cognitive scores | Diarrhea (36%) | Reversible abnormal liver function (3%) |
| Velnacrine 150 mg/day | n=149 | 24 weeks | Modest but significant benefit | Diarrhea (28%) | Reversible abnormal liver function (30%) |
| Velnacrine 225 mg/day | n=148 | 24 weeks | Modest but significant benefit; more effective than 150 mg/day | Diarrhea (30%) | Reversible abnormal liver function (24%) |
The following workflow visualizes the core design of the definitive Phase III clinical trial for this compound, which established its human dosing strategy [3].
Based on the available historical data, here are critical points to consider:
The table below summarizes the core characteristics of Velnacrine and Tacrine based on the search results.
| Feature | Velnacrine (HP-029) | Tacrine (Cognex) |
|---|---|---|
| Chemical Relationship | Hydroxylated metabolite of Tacrine [1] | Prototype / parent drug [2] |
| Primary Mechanism | Acetylcholinesterase (AChE) Inhibitor [1] | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibitor [2] |
| Preclinical Potency | Less potent than Physostigmine in potentiating twitch responses [3] | Less potent than Physostigmine, but with additional neuromuscular blocking effects at high doses [3] |
| Clinical Efficacy | Modest, limited to a subset of patients; significant doubts raised about efficacy [1] [4] | First FDA-approved AChE inhibitor for Alzheimer's; demonstrated cognitive improvement [2] |
| Key Safety Concern | Hepatotoxicity (elevated liver enzymes) and neutropenia [1] [4] | Hepatotoxicity (elevated liver enzymes); led to its eventual withdrawal/ban [2] [4] |
| Clinical Development Status | Development halted; rejected by FDA advisory board. No research since ~1994 [4]. | Initially approved (1993) but later withdrawn/banne d (2013) due to hepatotoxicity [2]. |
| Other Notable Effects | - | Also acts on monoaminergic systems, blocks potassium channels, and modulates muscarinic/nicotinic receptors [2]. |
The comparative profile of these drugs is built on specific experimental and clinical studies.
Both Tacrine and Velnacrine are centrally-acting acetylcholinesterase inhibitors (AChEIs). The following diagram illustrates the core cholinergic pathway they target and the rationale for their use in Alzheimer's disease.
As the diagram shows, in a healthy cholinergic system:
In Alzheimer's disease, cholinergic neurons are lost, leading to an ACh deficit. Tacrine and Velnacrine work by inhibiting AChE. This slows the breakdown of ACh, increasing its concentration and duration in the synapse, thereby amplifying the cognitive signal [2] [1].
While Tacrine and Velnacrine themselves are no longer used, their legacy continues in modern drug design.
| Aspect | Details |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled trial over 24 weeks [1] |
| Participants | 449 patients with clinically probable Alzheimer's disease [1] |
| Dosages | Placebo, Velnacrine 150 mg/day, Velnacrine 225 mg/day [1] |
| Primary Efficacy Endpoints | Alzheimer's Disease Assessment Scale (ADAS-cog), Clinical Global Impression of Change (CGIC) [1] |
| Key Efficacy Findings | - ADAS-cog: Deterioration in placebo group; stabilization in velnacrine groups.
For a clear understanding of the trial's methodology, here is a breakdown of the key experimental protocols used in the primary efficacy study [1].
Key Methodological Elements:
To help you contextualize velnacrine's profile, here is a comparison with other first-generation and second-generation cholinesterase inhibitors.
| Drug / Class | Efficacy Summary | Key Safety Concerns | Development / Approval Status |
|---|---|---|---|
| Velnacrine (First-Gen) | Modest significant benefit; improvement in ADAS-cog & CGIC [1]. | Hepatotoxicity (dose-related, reversible liver enzyme elevation); neutropenia in rare cases [1] [2] [3]. | Development likely discontinued (due to safety profile). |
| Tacrine (First-Gen) | First AChEI approved; demonstrated efficacy [4]. | Significant hepatotoxicity [5] [4]. | Withdrawn from the market. |
| Second-Gen AChEIs (Donepezil, Rivastigmine, Galantamine) | Modest but significant therapeutic effect; pooled analysis shows ~9% more global responders vs. placebo [6]. | Generally better tolerated; common side effects are gastrointestinal (nausea, diarrhea); less risk of severe hepatotoxicity [6]. | Approved and widely marketed for Alzheimer's disease [6] [4]. |
The clinical data for velnacrine maleate illustrates a classic challenge in drug development: a clear but modest efficacy signal was outweighed by a significant safety risk, specifically hepatotoxicity. Its profile as a first-generation cholinesterase inhibitor is consistent with the trajectory of tacrine, which was ultimately withdrawn from the market.
The subsequent successful development and approval of second-generation AChEIs (donepezil, rivastigmine, galantamine), which offered a more favorable safety profile, ultimately made velnacrine non-viable as a therapeutic candidate [6] [4].
A 24-week, double-blind, placebo-controlled study provides the core data on Velnacrine's performance. The table below summarizes the key outcomes [1].
| Parameter | Placebo Group | Velnacrine 150 mg/d | Velnacrine 225 mg/d |
|---|---|---|---|
| Sample Size | n=152 | n=149 | n=148 |
| Cognitive Efficacy (ADAS-Cog) | Scores deteriorated (P<.05) | No deterioration; less decline than placebo | No deterioration; significantly better than 150 mg dose (P<.05) |
| Global Impression (CGIC) | - | - | Significant benefit over placebo |
| Treatment-Stopping Liver Toxicity | 3% | 30% | 24% |
The study concluded that the 225 mg/day dose was more effective than the 150 mg/day dose, and both dosages were considered to have "acceptable safety profiles" [1].
The methodology of the primary clinical trial was structured as follows [1]:
This compound is an acetylcholinesterase inhibitor. Beyond its primary action in the brain, research suggests it influences nitric oxide (NO) mobilization and metabolic pathways in red blood cells, which can affect microcirculatory flow. The diagram below illustrates this complex signaling pathway [2].
A 2025 systematic review places Velnacrine in context with other established Alzheimer's treatments. The table below compares the most evaluated medications from the review [3].
| Medication | Pharmacological Class | Key Efficacy Findings | Notable Safety & Tolerability |
|---|---|---|---|
| Velnacrine | Acetylcholinesterase Inhibitor | Modest but significant cognitive benefit vs. placebo [1]. | High rate of treatment interruption due to abnormal liver function (24-30%) [1]. |
| Donepezil | Acetylcholinesterase Inhibitor | Significant improvement in cognitive function [3]. | Good tolerability, though has limitations in patients with swallowing difficulties [3]. |
| Rivastigmine | Acetylcholinesterase Inhibitor | Effective; transdermal patch has similar efficacy to capsules [3]. | Gastrointestinal adverse effects are common [3]. |
| Galantamine | Acetylcholinesterase Inhibitor | Benefits on cognitive function [3]. | Good tolerability [3]. |
The review notes that while donepezil, galantamine, and rivastigmine have well-established, modest benefits in clinical practice, Velnacrine is not among the current medications used for Alzheimer's disease today [3].
| Aspect | Details from Clinical Trials |
|---|---|
| Efficacy (ADAS-Cog Score) | Modest but significant improvement over placebo [1] [2]. One trial showed a 4.1-point improvement from baseline at the highest dose (75 mg t.i.d.) [2]. |
| Most Common Adverse Event | Diarrhea [1]. |
| Most Significant Safety Concern | Dose-dependent, asymptomatic elevation of liver transaminases [1] [3] [2]. |
| Incidence of Liver Toxicity | Abnormal liver function (≥5x upper normal limit) led to treatment discontinuation in 24-30% of patients [1] [2]. |
| Comparative Tolerability | Less favorable than approved AChEIs (e.g., Donepezil, Rivastigmine, Galantamine) due to hepatotoxicity [4] [5]. |
The safety and efficacy data for Velnacrine were primarily established in Phase II and III clinical trials during the 1990s.
The following diagram illustrates the typical workflow of these clinical trials:
Velnacrine Maleate is a centrally acting, reversible cholinesterase inhibitor (ChEI) [2]. It was designed to increase the concentration of acetylcholine in the brain by preventing its breakdown, thereby temporarily alleviating cognitive symptoms in Alzheimer's disease [1]. This mechanism is the same as that of other approved ChEIs like donepezil and rivastigmine [4].
However, its development was discontinued. A recent systematic review from 2024 explicitly lists Velnacrine among cholinesterase inhibitors that were investigated but did not receive approval [4] [5]. The primary reason was its unacceptable safety profile, specifically the high incidence of liver toxicity, which made its risk-benefit ratio unfavorable compared to other treatments [5].
The table below summarizes the key outcomes from a 24-week, double-blind, placebo-controlled clinical trial, which is the primary source of comparative data for Velnacrine [1] [2].
| Metric | Placebo | Velnacrine (150 mg/day) | Velnacrine (225 mg/day) |
|---|---|---|---|
| Sample Size | n=152 | n=149 | n=148 |
| Cognitive Efficacy (ADAS-Cog) | Significant deterioration (P < .05) | No significant deterioration; less decline than placebo | No significant deterioration; superior to 150 mg dose (P < .05) [1] |
| Global Impression (CGIC) | -- | Improvement over placebo | Improvement over placebo [1] |
| Most Common Adverse Event | -- | Diarrhea | Diarrhea [1] |
| Treatment Discontinuation due to Liver Toxicity | 3% | 30% | 24% [1] |
The primary data for Velnacrine comes from a specific clinical trial design. Here is a detailed breakdown of its methodology [1]:
The workflow of this clinical trial and the drug's intended mechanism of action can be visualized as follows:
The table below summarizes the comparative data on Velnacrine and other ChEIs.
| Drug Name | Status & Key Differentiator | Cognitive Efficacy (vs. Placebo) | Primary Safety Concerns | Key Evidence |
|---|---|---|---|---|
| Velnacrine | Not in clinical use; investigational | Modest, significant improvement in ADAS-cog scores [1] [2] | Significant liver toxicity (elevated transaminases); dose-dependent [1] [3] | Double-blind, placebo-controlled trials [1] [2] |
| Donepezil | Approved; once-daily dosing | Effective; SMD -0.40 to -0.29 for 10 mg/day in mild-moderate AD [4] | Standard cholinergic side effects (e.g., nausea, diarrhea) [5] [6] | Multiple RCTs and network meta-analyses [4] |
| Galantamine | Approved; dual mechanism (ChEI + nicotinic modulation) | Highly effective; SMD -0.50 to -0.51 for 24-32 mg/day in mild-moderate AD [4] | Lower risk of cardiovascular events and mortality vs. other ChEIs in real-world studies [5] | Multiple RCTs; real-world comparative studies [5] [4] |
| Rivastigmine | Approved; available as oral and patch | Effective; patch formulation shows good functional and global benefits [4] | Standard cholinergic side effects; patch may improve tolerability [4] | Multiple RCTs and network meta-analyses [4] |
| Huperzine A | Investigational (in some regions) | Shows promise, especially in combination with memantine [7] | Appears to have a promising safety profile [7] | Smaller, limited RCTs [7] |
> SMD (Standardized Mean Difference): A statistical measure of effect size. In this context, a negative value indicates a better outcome than placebo, and a more negative value suggests a stronger effect.
To ensure reproducibility and critical appraisal, here are the methodologies from the key studies cited.
The primary evidence for Velnacrine comes from double-blind, placebo-controlled studies. Key design elements included:
The data for approved ChEIs come from higher-level evidence syntheses.
The diagram below visualizes the typical clinical development and evaluation pathway for cholinesterase inhibitors, based on the protocols of Velnacrine and modern meta-analyses.
The table below summarizes the outcomes for Velnacrine compared to a placebo, based on a 24-week clinical trial [1].
| Measure | Placebo Group (n=152) | Velnacrine 150 mg/d (n=149) | Velnacrine 225 mg/d (n=148) |
|---|---|---|---|
| Primary Efficacy: Cognitive & Global | |||
| ADAS-Cog (Cognitive Behavior & Memory) | Significant deterioration | No significant deterioration | No significant deterioration; superior to 150 mg dose |
| Clinical Global Impression of Change (CGIC) | — | Favored over placebo | Favored over placebo |
| Secondary Efficacy: Caregiver-Rated | |||
| Caregiver-Rated Scales | — | Improvement on 3 of 4 scales | Improvement on 3 of 4 scales |
| Caregiver Time Assessment | — | — | Reduced at 24 weeks |
| Safety & Tolerability | |||
| Overall Treatment-Related Adverse Events | 36% | 28% | 30% |
| Most Common Adverse Event | Diarrhea (rarely interrupted therapy) | Diarrhea (rarely interrupted therapy) | Diarrhea (rarely interrupted therapy) |
| Treatment Stoppage due to Liver Toxicity | 3% | 30% | 24% |
To help you evaluate the quality of this data, here are the methodologies used in the key trials.
Velnacrine was developed during a period when the cholinergic hypothesis was the dominant framework for Alzheimer's drug development.
The data indicates that Velnacrine's efficacy was overshadowed by its safety profile.
The table below summarizes the key findings from a 24-week, double-blind, placebo-controlled study, which provides the most comprehensive data on Velnacrine's effects.
| Aspect | Details & Findings |
|---|---|
| Efficacy (vs. Placebo) | Modest but significant cognitive and global benefits. Deterioration on Alzheimer's Disease Assessment Scale (ADAS-Cog) halted in treatment groups; 225 mg/day dose more effective than 150 mg/day [1]. |
| Common Side Effects | Diarrhea most frequent; generally did not interrupt therapy [1]. |
| Serious Adverse Events | Reversible abnormal liver function: 5x upper limits normal in 30% (150 mg) and 24% (225 mg) of patients, vs. 3% in placebo. Led to treatment discontinuation [1]. |
| Other Safety Concerns | Preclinical data suggests potential for increased leukocyte-endothelial cell interactions, indicating a possible pro-inflammatory effect [2]. |
The primary evidence for Velnacrine's performance comes from a specific clinical trial. Here is the detailed methodology:
1. Core Clinical Trial (Mentane Study Group, 1995) [1]
2. Preclinical Microcirculatory Study [2]
Velnacrine's intended therapeutic mechanism and the pathways linked to its adverse effects are illustrated below.
Diagram: Velnacrine's dual pathways of modest benefit and significant safety concerns.
Velnacrine was part of a generation of early cholinesterase inhibitors. Its profile helps explain why some drugs succeeded while others, like Velnacrine, did not.
Diagram: The clinical trajectory of Velnacrine compared to other cholinesterase inhibitors.
For the research and drug development community, this compound serves as a historical case study in the challenges of developing cholinesterase inhibitors.
The discontinuation of Velnacrine, alongside Tacrine and Eptastigmine, highlighted these safety hurdles, which were successfully overcome by the next generation of drugs like Donepezil, Rivastigmine, and Galantamine.
The data in the table below is sourced from a 1995 double-blind, placebo-controlled study, which represents the most detailed clinical trial information available for Velnacrine in the scientific literature [1].
| Metric | Placebo (n=152) | Velnacrine 150 mg/d (n=149) | Velnacrine 225 mg/d (n=148) |
|---|---|---|---|
| Primary Efficacy: Cognitive Function (ADAS-Cog) | Significant deterioration (P < .05) | No significant deterioration | No significant deterioration; superior to 150 mg/d (P < .05) |
| Primary Efficacy: Clinical Global Impression (CGI) | -- | Modest benefit [2] | Modest benefit; similar positive findings as on ADAS-Cog [1] |
| Secondary Efficacy: Caregiver-rated Scales | -- | Improvement in 3 of 4 scales [1] | Improvement in 3 of 4 scales [1] |
| Common Adverse Event: Diarrhea | 36% | 28% | 30% |
| Serious Adverse Event: Hepatotoxicity (Treatment Discontinuation) | 3% | 30% | 24% |
Abbreviation: ADAS-Cog, Alzheimer's Disease Assessment Scale-Cognitive subscale.
The data presented above was generated according to the following methodology [1]:
The following diagram illustrates the proposed mechanism of Velnacrine and other cholinesterase inhibitors in the context of Alzheimer's disease pathology.
Diagram Title: Velnacrine's Cholinergic Mechanism in Alzheimer's Disease
Acridine derivatives represent a structurally diverse class of heterocyclic compounds with a broad spectrum of biological activities and therapeutic applications. The fundamental acridine scaffold consists of a tricyclic aromatic framework that enables diverse molecular interactions with biological targets, particularly through intercalation with nucleic acids and interactions with various enzymatic sites. Historically, acridine-based compounds have been investigated across multiple therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology. The structural versatility of the acridine core allows for extensive chemical modifications at different positions, enabling researchers to optimize pharmacological properties, enhance target specificity, and improve safety profiles. This adaptability has made acridine derivatives valuable templates in drug discovery, particularly for challenging therapeutic targets where conventional approaches have shown limitations.
The evolution of acridine therapeutics began with early antimalarial applications (quinacrine) and has expanded to include Alzheimer's therapy (tacrine, velnacrine) and anticancer agents. The primary mechanisms of action vary significantly across different acridine derivatives, ranging from acetylcholinesterase inhibition in neurodegenerative conditions to topoisomerase inhibition in oncology applications, and hematin polymerization disruption in antimalarial therapy. This diversity in mechanism stems from strategic chemical modifications that tailor the compounds for specific biological targets. The continued interest in acridine derivatives reflects their proven therapeutic potential and the opportunity to address drug resistance and efficacy limitations through rational drug design approaches [1] [2].
Velnacrine maleate is a hydroxylated derivative of tacrine, belonging to the acridine class of acetylcholinesterase inhibitors (AChEIs). Chemically, it is characterized by an acridine core structure with specific substitutions that enhance its pharmacological profile compared to its parent compound. The introduction of a hydroxyl group significantly influences the compound's metabolism and toxicity profile. As a centrally active AChEI, velnacrine exerts its primary therapeutic effect through reversible inhibition of acetylcholinesterase in the synaptic cleft, thereby increasing acetylcholine concentrations and enhancing cholinergic neurotransmission. This mechanism provides the rationale for its application in Alzheimer's disease, which is characterized by a profound cholinergic deficit in specific brain regions [3].
The pharmacokinetic profile of velnacrine has been characterized in both animal models and human studies. Research in aged non-human primates demonstrated that orally administered velnacrine reached peak plasma concentrations ranging from 27 to 166 ng/ml within 30-60 minutes after dosing. The compound exhibited a favorable duration of action, with plasma levels decreasing to 5.1-11.8 ng/ml after 6 hours, and falling below the quantitation limit (5 ng/ml) after 24 hours. Despite this clearance pattern, cognitive improvements persisted for 24 hours following administration, suggesting prolonged central nervous system effects not directly correlated with plasma concentrations. The oral bioavailability and extended duration of cholinesterase inhibition represented significant advantages over earlier AChEIs like physostigmine, which had an excessively short half-life limiting its clinical utility [4].
The cognitive-enhancing properties of velnacrine have been systematically evaluated across multiple experimental models, from animal studies to human clinical trials:
Non-Human Primate Studies: In aged macaques exhibiting natural age-related memory decline, velnacrine administration (1-6 mg/kg, orally) significantly improved performance in a delayed matching-to-sample (DMTS) paradigm, a measure of short-term memory. The most significant improvements were observed during long-delay trials, with performance increasing from 58.0% to 66.7%, representing a 13.4% improvement over placebo. This effect remained statistically significant 24 hours after administration, demonstrating sustained cognitive benefits. Importantly, four of the six tested monkeys showed consistent improvement during repeated dosing with their optimal dose, suggesting predictable efficacy in responsive subjects [4].
Human Clinical Trials: In double-blind, placebo-controlled studies involving patients with mild-to-severe Alzheimer's disease, velnacrine demonstrated modest but significant benefits. Doses of 150 mg/day and 225 mg/day administered over 24 weeks showed dose-dependent efficacy, with the higher dose proving significantly more effective. Primary efficacy endpoints included the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAScog) and the Clinical Global Impression of Change (CGIC) scale. While placebo-treated patients showed significant cognitive deterioration over the study period, velnacrine-treated patients maintained stable scores on the ADAScog, with between-group comparisons favoring velnacrine. On the CGIC scale, velnacrine-treated patients showed significant improvement compared to placebo, with caregiver-rated scales also demonstrating benefits [5] [6].
Table 1: Clinical Efficacy of Velnacrine in Alzheimer's Disease
| Study Parameter | Velnacrine 150 mg/day | Velnacrine 225 mg/day | Placebo |
|---|---|---|---|
| ADAScog Change | Stabilization | Stabilization/Improvement | Significant deterioration |
| Clinical Global Impression | Modest improvement | Significant improvement | No change/deterioration |
| Responder Rate | Approximately 30% | Approximately 33% | - |
| Caregiver Time | Reduced at 24 weeks | Reduced at 24 weeks | No significant reduction |
The clinical development of velnacrine revealed a distinct safety profile that ultimately limited its widespread therapeutic adoption. The most significant safety concern was hepatotoxicity, manifested as asymptomatic elevations in plasma transaminase levels. In controlled clinical trials, elevated liver enzymes (≥5 times upper limit of normal) led to treatment discontinuation in 30% of patients receiving velnacrine 150 mg/day and 24% of those receiving 225 mg/day, compared to only 3% in the placebo group. Additional adverse events included gastrointestinal disturbances (diarrhea: 14%, nausea: 11%, vomiting: 5%), skin rash (8%), and occasional reports of neutropenia. These adverse effects necessitated regular monitoring of liver function and complete blood counts during treatment, creating practical limitations for clinical use, particularly in elderly populations who often take multiple medications with similar monitoring requirements [5] [6] [3].
The risk-benefit assessment of velnacrine ultimately favored the development of alternative AChEIs with improved safety profiles. While a subset of Alzheimer's patients (approximately one-third) demonstrated meaningful cognitive benefits, the hepatotoxicity concerns overshadowed these advantages. This led to the preferential development and regulatory approval of donepezil, rivastigmine, and galantamine, which offered similar efficacy with superior safety profiles. The velnacrine development experience provided valuable insights for subsequent cholinesterase inhibitor development, particularly regarding the importance of hepatotoxicity screening early in drug development and the need for therapeutic alternatives for patients who cannot tolerate first-line agents [1] [3].
Tacrine (tetrahydroaminoacridine, Cognex) holds historical significance as the first acetylcholinesterase inhibitor approved by the FDA for Alzheimer's disease treatment. As the parent compound of velnacrine, tacrine features an acridine core with amino substitution at the 9-position. Its mechanism involves reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), employing mixed inhibition kinetics (non-competitive at lower substrate concentrations and competitive at higher concentrations). Tacrine binds to AChE near the catalytic triad, preventing acetylcholine from binding to the active site. While demonstrating clear cognitive benefits in clinical studies, tacrine's clinical utility was severely limited by dose-dependent hepatotoxicity, observed in up to 50% of patients, which necessitated rigorous liver function monitoring and ultimately led to its market decline following the introduction of safer alternatives [1].
The pharmacological limitations of tacrine prompted the development of structurally related compounds with improved safety profiles. Compared to velnacrine, tacrine exhibited similar efficacy but arguably worse hepatotoxicity, though direct comparative studies are limited. The introduction of the hydroxyl group in velnacrine was hypothesized to alter metabolism and reduce liver toxicity, but this modification only partially addressed the problem. Both tacrine and velnacrine shared class-related adverse effects including gastrointestinal disturbances (nausea, vomiting, diarrhea) that were directly related to their cholinergic mechanisms. The clinical experience with these first-generation acridine-based cholinesterase inhibitors highlighted the structure-toxicity relationships within this chemical class and informed the development of subsequent generations of Alzheimer's therapeutics [1] [3].
Quinacrine represents the first clinically tested synthetic antimalarial drug with potent blood schizonticide activity. Its development marked an important milestone in antimalarial chemotherapy, though it was eventually superseded by chloroquine due to superior bioavailability, safety, and efficacy of the latter. Quinacrine's structure incorporates an acridine core linked to a diaminoalkyl side chain, similar to tacrine and velnacrine, but with distinct substitutions that influence its antimalarial properties. The primary mechanisms proposed for quinacrine's antimalarial activity include: (1) interaction with parasite DNA through intercalation; (2) inhibition of parasite type II topoisomerases; (3) disruption of the mitochondrial bc1 complex; and (4) interference with hemozoin formation [2].
Recent research has focused on structural modifications of quinacrine to overcome limitations and enhance antimalarial efficacy:
Urea-linked derivatives (e.g., Compound 2b) demonstrated exceptional potency against both chloroquine-sensitive (Pf 3D7: ED₅₀ = 0.0005 μg/mL) and chloroquine-resistant (Pf K1: ED₅₀ = 0.015 μg/mL) strains, representing 4- and 10-fold greater potency than chloroquine against sensitive and resistant strains, respectively [2].
9-Anilinoacridine hybrids (e.g., Compound 3) designed to simultaneously target DNA topoisomerase II and hematin formation displayed excellent activity against resistant strains (K1: IC₅₀ = 0.034 μM) while inhibiting hematin formation (IC₅₀ = 0.125 μM) equivalent to chloroquine [2].
Quinolizidinylalkyl analogs (e.g., Compound 4) showed improved pharmacokinetic profiles with potent activity against both sensitive (D10: IC₅₀ = 30.8 nM) and resistant (W2: IC₅₀ = 68.1 nM) strains [2].
Cationic derivatives (e.g., Compound 11) emphasized the importance of positive charge distribution for antimalarial activity, demonstrating broad efficacy against multiple resistant strains (0.13 μM < IC₅₀ < 0.20 μM) [2].
Acridine-based compounds have emerged as promising scaffolds for anticancer drug development due to their diverse mechanisms of action and potent activity against various malignancies. The structural versatility of the acridine nucleus enables interactions with multiple biological targets, particularly in oncology, where simultaneous pathway inhibition often provides therapeutic advantages. Recent research has focused on developing multi-target inhibitors that leverage the acridine scaffold's inherent affinity for nucleic acids and protein binding sites:
Dual Src/MEK inhibitors (e.g., Compound 8a) represent a novel class of anticancer acridines designed to overcome resistance mechanisms in cancer therapy. These compounds incorporate phenyl-urea moieties that enable simultaneous inhibition of Src and MEK kinases, two critical signaling pathways in cancer progression. Molecular docking studies confirmed that these compounds form hydrogen bonds with key residues in both kinase domains (Met341 in Src; Asn221 and Arg234 in MEK), explaining their dual inhibitory capability. These compounds demonstrated low micromolar cytotoxicity against K562 (leukemia) and HepG-2 (hepatocellular carcinoma) cell lines, with specific structural requirements for optimal activity: electron-withdrawing groups on the acridine ring and small alkyl or alkoxy groups on the anilino ring enhanced potency [7].
IRE1α-XBP1 pathway inhibitors (e.g., 3,6-DMAD) represent another innovative application of acridine derivatives in oncology, particularly for multiple myeloma treatment. These compounds were identified through high-throughput screening and topological data analysis, and function by inhibiting both IRE1α oligomerization and RNase activity. This dual inhibition blocks the unfolded protein response, a critical survival pathway for multiple myeloma cells. In vivo studies demonstrated significant tumor growth inhibition in multiple myeloma xenografts, validating this pathway as a therapeutic target and acridine derivatives as promising chemotypes for further development [8].
Table 2: Comparative Analysis of Acridine Derivatives Across Therapeutic Areas
| Compound | Primary Therapeutic Application | Mechanism of Action | Key Efficacy Data | Major Safety Concerns |
|---|---|---|---|---|
| Velnacrine | Alzheimer's disease | Acetylcholinesterase inhibition | DMTS performance: 58.0-66.7%; ADAScog stabilization | Hepatotoxicity (30% discontinuation) |
| Tacrine | Alzheimer's disease | Dual AChE/BuChE inhibition | Significant cognitive improvement in 30-40% of patients | Severe hepatotoxicity (50% incidence) |
| Quinacrine Derivatives | Malaria | Multiple: DNA intercalation, hematin formation inhibition | Pf K1 IC₅₀: 0.015 μg/mL (Compound 2b) | Toxicity issues in early derivatives |
| Acridine-Based Kinase Inhibitors | Oncology | Dual Src/MEK inhibition | K562 IC₅₀: low micromolar range | Limited characterization |
| IRE1α-XBP1 Inhibitors | Multiple myeloma | IRE1α oligomerization/RNase inhibition | Tumor growth inhibition in xenografts | Limited characterization |
The comparative analysis of acridine derivatives reveals distinct structure-activity relationships (SAR) that inform their therapeutic applications and associated limitations:
Cholinesterase Inhibitor SAR: For Alzheimer's applications, the 9-aminoacridine structure is essential for AChE inhibition potency. The addition of a hydroxyl group in velnacrine (compared to tacrine) modestly reduced hepatotoxicity but insufficiently addressed the clinical safety concerns. Optimal side chain length for cholinesterase inhibition typically ranges from 2-3 carbon atoms, with longer chains diminishing potency. The cationic charge position significantly influences both potency and selectivity for AChE versus BuChE, with clinical efficacy correlating with balanced inhibition of both enzymes [1] [3].
Antimalarial SAR: For antimalarial activity, the acridine core enables intercalation with parasite DNA, while the side chain basicity influences accumulation in the acidic food vacuole of plasmodium parasites. Introduction of urea linkers in newer derivatives enhances solubility and potency against resistant strains. Cationic charges distributed across the molecule improve activity against chloroquine-resistant strains, with optimal activity requiring one charge on the acridine core and additional charges on side chains [2].
Anticancer SAR: In oncology applications, 9-anilino substitutions with electron-withdrawing groups enhance topoisomerase II inhibition, while urea moieties enable dual kinase inhibition through interactions with DFG-out conformations. The planarity of the acridine system remains critical for DNA intercalation, while substituent bulkiness can be manipulated to shift selectivity toward protein kinase targets [8] [7].
The collective experience with acridine derivatives across therapeutic areas provides valuable insights for future drug development:
Multi-Target Directed Ligands (MTDLs): The demonstrated ability of acridine derivatives to interact with multiple biological targets supports their development as MTDLs for complex diseases. This approach is particularly relevant for Alzheimer's disease, where single-target therapies have shown limited success. Hybrid molecules combining acridine cholinesterase inhibition with additional mechanisms (e.g., β-amyloid aggregation inhibition, NMDA receptor antagonism, or anti-oxidant properties) represent a promising research direction [1].
Overcoming Drug Resistance: In both infectious diseases and oncology, acridine derivatives have demonstrated potential to overcome resistance mechanisms through their multi-target actions and structural versatility. This is particularly evident in antimalarial research, where newer acridine derivatives maintain potency against chloroquine-resistant strains through distinct mechanisms that avoid common resistance pathways [2].
Fragment-Based Drug Design: The acridine scaffold serves as an excellent starting point for fragment-based drug design, allowing systematic addition of pharmacophore groups to enhance specificity and reduce off-target effects. This approach enables optimization of drug-like properties while maintaining the core structural elements necessary for target engagement [1].
Diagram 1: Diverse therapeutic mechanisms of acridine derivatives across disease areas. The acridine scaffold enables multiple mechanisms of action, making it valuable for various therapeutic applications.
The evaluation of cognitive enhancement for Alzheimer's applications requires standardized behavioral models and clinical assessment tools:
Delayed Matching-to-Sample (DMTS) in Non-Human Primates: This protocol assesses short-term memory improvement in aged, memory-impaired macaques (25-40 years old). Animals are trained to perform DMTS tasks with variable delay intervals between sample presentation and matching stimulus. Test compounds are administered orally at doses ranging from 1-6 mg/kg, with cognitive performance measured at 30 minutes and 24 hours post-administration. The percentage of correct responses during long-delay trials serves as the primary endpoint, with statistical comparison to placebo performance. This model demonstrates strong predictive validity for clinical efficacy in Alzheimer's disease [4].
Clinical Assessment in Alzheimer's Patients: The standardized clinical protocol involves double-blind, placebo-controlled, dose-ranging designs. Patients meeting NINCDS-ADRDA criteria for Alzheimer's disease undergo a single-blind washout period before randomization to active treatment or placebo. The primary efficacy measures include the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAScog) and the Clinical Global Impression of Change (CGIC) scale. Secondary endpoints typically include caregiver-rated scales and instrumental activities of daily living assessments. Treatment duration is typically 6-24 weeks, with efficacy assessments at 2-4 week intervals. Safety monitoring includes regular liver function tests, complete blood counts, and documentation of adverse events [5] [6] [9].
The evaluation of antimalarial activity follows standardized in vitro and in vivo protocols:
In Vitro Antimalarial Screening: Compounds are tested against both chloroquine-sensitive (3D7, D10) and chloroquine-resistant (K1, W2) Plasmodium falciparum strains using the parasite lactate dehydrogenase (pLDH) assay. Synchronized ring-stage parasites are exposed to serial compound dilutions for 72 hours, with IC₅₀ values determined from dose-response curves. Additional mechanistic studies include hematin formation inhibition assays measuring the compound's ability to prevent β-hematin formation spectrophotometrically, and DNA topoisomerase II inhibition assays assessing effects on parasite enzyme activity [2].
Cytotoxicity Assessment: Selectivity indices are determined by comparing antiplasmodial activity against cytotoxicity in mammalian cell lines (typically KB cells or HepG2 cells), using MTT or similar viability assays. Compounds with selectivity indices >100 (ratio of cytotoxic to antiplasmodial IC₅₀) are considered promising candidates for further development [2].
The evaluation of kinase inhibitors involves biochemical and cellular assays:
Biochemical Kinase Assays: Recombinant Src and MEK kinases are incubated with test compounds across a concentration range (typically 0.1 nM-100 μM) in the presence of ATP and specific peptide substrates. Phosphorylation levels are quantified using ELISA, fluorescence polarization, or mobility shift assays. IC₅₀ values are calculated from dose-response curves, with reference inhibitors included for validation [7].
Cellular Proliferation Assays: Antiproliferative activity is evaluated against relevant cancer cell lines (e.g., K562 for leukemia, HepG2 for hepatocellular carcinoma) using MTT or SRB assays after 72-hour compound exposure. IC₅₀ values are determined, and selectivity profiles are established by comparing activity against non-malignant cell lines [7].
Diagram 2: Comprehensive experimental workflow for evaluating acridine derivatives. The multi-stage approach ensures thorough assessment of efficacy, safety, and mechanistic properties.
The comparative analysis of velnacrine against other acridine derivatives reveals both the promises and challenges of this chemical class in drug development. Velnacrine demonstrated modest but significant efficacy in Alzheimer's disease, particularly in a responsive subset of patients (approximately one-third), but its clinical development was hampered by significant hepatotoxicity. This safety profile was shared with its parent compound tacrine, though velnacrine's hydroxylated structure represented an attempt to mitigate these effects. The experience with velnacrine illustrates the broader challenge in acridine-based drug development: balancing potent biological activity with acceptable safety profiles.
The tables below summarize the quantitative findings from key clinical trials on Velnacrine for Alzheimer's disease treatment.
Table 1: Efficacy Outcomes from Clinical Trials
| Study Description | Primary Efficacy Measures | Key Cognitive Improvement Results | Reported P-Value |
|---|---|---|---|
| 6-week dose-replication study (N=309) [1] | Alzheimer's Disease Assessment Scale (ADAS-Cog); Physician's Clinical Global Impression of Change (CGIC) | Velnacrine group scored significantly better on ADAS-Cog than placebo. Patients on the highest dose showed a 4.1-point improvement from screen values [1]. | ADAS-Cog: P < 0.001 [1] |
| 24-week long-term study (N=449) [2] | ADAS-Cog; Clinical Global Impression of Change (CGIC) | ADAS-Cog scores deteriorated in the placebo group but not in the Velnacrine groups. The 225 mg/day dose was more effective than 150 mg/day [2]. | P < 0.05 (favoring 225 mg over 150 mg) [2] |
| 6-week US dose-finding trial (N=423) [3] | Not specified in detail | Modest benefit observed in about one-third of the enrolled patients with Alzheimer's disease [3]. | Not specified |
Table 2: Safety and Tolerability Profile
| Adverse Event | Incidence Rate | Details & Dosage Correlation |
|---|---|---|
| Liver Transaminase Elevation | Up to 29% of patients [1]; 30% (150 mg) and 24% (225 mg) led to treatment discontinuation in a long-term trial [2] | Asymptomatic elevation was the most common side effect. It was a major cause of treatment withdrawal [1] [2]. |
| Neutropenia | Occurred in a few patients [3] | Cast doubt on the drug's tolerability profile [3]. |
| Gastrointestinal Events (e.g., diarrhea) | Common adverse event [3] | Reported as severe enough to cause treatment withdrawal in some cases, though rarely interrupted therapy in one long-term study [3] [2]. |
| Other Adverse Events | Led to treatment withdrawal [3] | Included rash, nausea, headache, and dizziness/fainting [3]. |
The data in the tables above comes from several core studies conducted in the 1990s. Here are their detailed methodologies:
Velnacrine is a centrally acting acetylcholinesterase inhibitor. Its proposed mechanism and the flow of a typical clinical trial are summarized in the diagrams below, created using Graphviz DOT language.
Diagram Title: Proposed Mechanism of Velnacrine
This diagram illustrates the proposed mechanism of Velnacrine. As an acetylcholinesterase inhibitor, it works by increasing the availability of the neurotransmitter acetylcholine in the brain, which is crucial for memory and learning [3]. This cholinergic stimulation is thought to underlie the modest cognitive improvements observed and may also explain the relative increase in regional cerebral blood flow detected in a SPECT imaging study [4].
Diagram Title: Clinical Trial Design Flowchart
This flowchart generalizes the design of the double-blind, placebo-controlled trials for Velnacrine [1] [2]. After screening and randomization, patients were assigned to receive either Velnacrine or a placebo for a specified period (e.g., 6 to 24 weeks). The primary outcomes were then assessed using standardized cognitive and clinical scales.
For researchers and drug development professionals, consider these points when interpreting the data on Velnacrine:
The following data comes from a 1995 double-blind, placebo-controlled study conducted by the Mentane Study Group. Patients with clinically probable Alzheimer's disease were treated for 24 weeks [1] [2].
| Aspect | Placebo (n=152) | Velnacrine 150 mg/d (n=149) | Velnacrine 225 mg/d (n=148) |
|---|---|---|---|
| Efficacy: Alzheimer's Disease Assessment Scale (ADAS-Cog) | Scores deteriorated (P < .05) | No deterioration; significant benefit over placebo | No deterioration; significantly more effective than 150 mg dose (P < .05) |
| Efficacy: Clinical Global Impression of Change (CGIC) | -- | Significant improvement over placebo | Significant improvement over placebo |
| Secondary Endpoints | -- | Improvement on 3 out of 4 caregiver-rated scales | Improvement on 3 out of 4 caregiver-rated scales |
| Safety: Treatment-Related Adverse Events | 36% | 28% | 30% |
| Safety: Most Common Adverse Event | -- | Diarrhea (rarely interrupted therapy) | Diarrhea (rarely interrupted therapy) |
| Safety: Treatment Stopped (due to abnormal liver function) | 3% | 30% | 24% |
For researchers seeking to understand the methodological details, here is a summary of the key experimental design elements from the same study [1] [2] [3].
To help visualize the theoretical basis and the structure of the clinical trial, the following diagrams outline the cholinergic pathway targeted by Velnacrine and the sequence of the study.
| Aspect | Details |
|---|---|
| Study Design | Double-blind, placebo-controlled, 24-week duration [1] [2] |
| Participants | Patients with clinically probable Alzheimer's disease (NINCDS-ADRDA criteria) [1] |
| Dosages | Placebo, 150 mg/day, and 225 mg/day [1] |
| Primary Efficacy Endpoints | Alzheimer's Disease Assessment Scale (cognitive behavior and memory components), Clinical Global Impression of Change scale [1] |
| Key Efficacy Findings | - Cognitive Decline: Slowed in Velnacrine groups vs. placebo (which showed significant deterioration) [1]
For your guide's methodology section, here are the key experimental details and proposed mechanisms of action.
The primary evidence for Velnacrine's benefit duration comes from a large, randomized controlled trial [1].
Velnacrine is an acetylcholinesterase inhibitor, and its proposed benefits are based on the cholinergic hypothesis of Alzheimer's disease [3] [4].
When comparing Velnacrine to other alternatives, it is crucial to understand its place in the history of Alzheimer's drug development.